Digallium sulfide
Description
Properties
IUPAC Name |
gallanylsulfanylgallane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Ga.S.4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMFGYPNKMPSJMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
S([GaH2])[GaH2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ga2H4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12259-25-5 | |
| Record name | Digallium sulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012259255 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthesis Methodologies for Digallium Sulfide
Bulk Crystal Growth Techniques
Bulk crystal growth is essential for obtaining large, high-quality single crystals necessary for fundamental property measurements and for use as substrates.
The Vertical Bridgman method is a melt-growth technique used for synthesizing Ga₂S₃ crystals. flybase.orgereztech.com In this process, a polycrystalline Ga₂S₃ charge is placed in a sealed ampoule, typically made of quartz, which has a conical tip. The ampoule is heated in a vertical furnace above the melting point of Ga₂S₃ (~1120 °C) and then slowly lowered through a temperature gradient. nih.gov Crystallization begins at the cooler, conical tip and progresses upward through the melt as the ampoule moves into the cooler zone of the furnace.
A significant challenge with this method is the occurrence of cracking in the grown crystals. flybase.orgfishersci.fi This is often attributed to a polymorphic phase transition that Ga₂S₃ undergoes during the cooling process. flybase.orgfishersci.fi For instance, a transition from a hexagonal or other high-temperature phase to a monoclinic structure at around 1000 °C can introduce stress and defects. nih.gov Due to this issue, alternative methods like chemical transport or melt-solution growth are sometimes suggested for producing higher quality, crack-free samples. flybase.orgfishersci.fi
Table 1: Vertical Bridgman Method Parameters for Ga₂S₃
| Parameter | Description | Reference |
| Apparatus | Vertical tube furnace with a temperature gradient | flybase.orgnih.gov |
| Crucible | Sealed quartz ampoule with a conical bottom | flybase.orgnih.gov |
| Starting Material | Polycrystalline Gallium(III) sulfide (B99878) (Ga₂S₃) | flybase.orgnih.gov |
| Melting Point | ~1120 °C | nih.gov |
| Key Challenge | Crystal cracking during post-growth cooling | flybase.orgfishersci.fi |
| Reason for Challenge | Polymorphic phase transition | flybase.orgnih.gov |
Chemical Vapor Transport (CVT) is a widely used technique for growing high-purity single crystals of non-volatile solids like digallium sulfide. americanelements.comnih.gov The process relies on a reversible heterogeneous chemical reaction in a temperature gradient. americanelements.com
For Ga₂S₃ synthesis, the starting polycrystalline material is sealed in an evacuated quartz ampoule along with a transport agent, most commonly iodine (I₂). uni.lunih.gov The sealed ampoule is then placed in a two-zone tube furnace, creating a hot zone (T₂) and a cold zone (T₁). nih.gov At the hot end, the non-volatile Ga₂S₃ reacts with the gaseous transport agent to form a volatile gallium-iodide species. This gaseous compound diffuses or convects to the colder end of the ampoule. nih.gov In the cold zone, the reverse reaction occurs, depositing high-purity Ga₂S₃ crystals and releasing the transport agent, which then cycles back to the hot zone to react with more source material. nih.gov This catalytic cycle allows for the gradual growth of high-quality crystals at temperatures below the material's melting point, avoiding issues associated with melt growth. americanelements.com
Table 2: Typical Parameters for Chemical Vapor Transport of Ga₂S₃
| Parameter | Value/Description | Reference |
| Apparatus | Two-zone tube furnace | nih.gov |
| Reactor | Sealed, evacuated quartz ampoule | nih.gov |
| Source Material | Polycrystalline Ga₂S₃ | nih.gov |
| Transport Agent | Iodine (I₂) | uni.lunih.gov |
| Hot Zone (T₂) | Location of source material | nih.gov |
| Cold Zone (T₁) | Location of crystal growth | nih.gov |
| Principle | Reversible gas-phase reaction and diffusion | americanelements.comnih.gov |
Melt-solution, or flux growth, is another technique for obtaining bulk crystals at temperatures below the material's melting point. This method involves dissolving the source material (Ga₂S₃) in a suitable solvent (flux) at high temperatures and then allowing the solution to cool slowly, causing the desired compound to crystallize. For Ga₂S₃, lead(II) chloride (PbCl₂) has been investigated as a suitable flux. nih.gov Research has shown that using a PbCl₂ flux can facilitate the growth of the cubic phase of Ga₂S₃. nih.gov
Melt-quenching or melting-cooling is a related approach primarily used to synthesize amorphous glasses rather than single crystals. In this method, the constituent materials, such as Ga₂S₃ and other sulfides like lanthanum sulfide (La₂S₃), are melted together at high temperatures and then rapidly cooled. This rapid cooling (quenching) prevents the ordered atomic arrangement of a crystal lattice from forming, resulting in a vitreous or glassy solid. Additionally, nanowires of α-Ga₂S₃ have been synthesized through direct reactions between molten gallium metal and hydrogen sulfide (H₂S) gas.
The two-zone sublimation method is a physical vapor transport technique used for growing single crystals. This method is particularly suitable for materials that sublime at accessible temperatures. For the growth of α-Ga₂S₃ single crystals, a two-zone furnace is utilized. fishersci.fi The source material, polycrystalline Ga₂S₃, is placed in the hotter zone, where it sublimes. The resulting vapor is transported, often with the help of an inert carrier gas, to the cooler zone. In this cooler region, the vapor becomes supersaturated and desublimates, leading to the nucleation and growth of single crystals. fishersci.fi This technique has been successfully employed to produce both undoped and iron-doped α-Ga₂S₃ crystals. fishersci.fi
Melt-Solution and Melt-Quenching Approaches
Thin Film Deposition Strategies
Thin film deposition is critical for integrating semiconductor materials into electronic and optoelectronic devices.
Chemical Vapor Deposition (CVD) is a versatile and widely employed technique for producing high-quality thin films of gallium sulfide. The process generally involves the reaction of volatile precursor gases on a heated substrate surface, leading to the deposition of a solid film. A common variant is Metal-Organic Chemical Vapor Deposition (MOCVD), which uses metal-organic compounds as precursors.
A range of precursors has been explored for the CVD of gallium sulfide. These can be categorized as either single-source or dual-source precursors.
Single-Source Precursors: These are individual molecules that contain both gallium and sulfur atoms in their structure. They are designed to decompose at a specific temperature to yield the desired gallium sulfide film. Examples include the cubane (B1203433) precursor [(t-Bu)GaS]₄ and the di-tert-butyl gallium dithiocarbamate (B8719985) compound, (tBu)₂Ga(S₂CNMe₂). Using the latter, thin films with a Ga:S ratio of 1:1 have been grown at temperatures between 375–425 °C.
Dual-Source Precursors: This approach involves introducing two separate volatile precursors, one for gallium and one for sulfur, into the reaction chamber. For instance, amorphous gallium sulfide (GaSₓ) films have been synthesized using hexakis(dimethylamido)digallium ([Ga₂(NMe₂)₆]) as the gallium source and hydrogen sulfide (H₂S) as the sulfur source.
The stoichiometry and crystalline phase (e.g., α-Ga₂S₃, γ-Ga₂S₃) of the deposited films can be controlled by adjusting process parameters such as substrate temperature, pressure, and precursor choice. For example, using the single-source precursor [Ga(S-i-Pr)₂(μ-S-i-Pr)]₂, depositions between 350–610 °C yielded different phases of Ga₂S₃ depending on the substrate used. Furthermore, Ga₂S₃ powder itself can be used as a precursor in a CVD process, where it is heated and reduced by hydrogen gas to deposit two-dimensional GaS crystals downstream.
Table 3: Examples of Precursors for CVD of Gallium Sulfide
| Precursor Type | Gallium Precursor | Sulfur Precursor/Source | Deposited Film | Reference |
| Dual-Source | Hexakis(dimethylamido)digallium | Hydrogen Sulfide (H₂S) | GaSₓ (amorphous) | |
| Single-Source | [(t-Bu)GaS]₄ | (in precursor) | GaS (cubic) | |
| Single-Source | (tBu)₂Ga(S₂CNMe₂) | (in precursor) | GaS | |
| Single-Source | [Ga(S-i-Pr)₂(μ-S-i-Pr)]₂ | (in precursor) | Ga₂S₃ | |
| Single-Source | Ga₂S₃ powder | (in precursor) | GaS |
Chemical Vapor Deposition (CVD)
Atomic Layer Deposition (ALD) and Precursor Chemistry
Atomic Layer Deposition (ALD) is a sophisticated CVD technique that enables the deposition of thin films with atomic-level precision. This is achieved through sequential, self-limiting surface reactions. For the synthesis of gallium sulfide (GaSₓ), ALD typically involves the alternating exposure of a substrate to a gallium-containing precursor and a sulfur-containing precursor. dracula-technologies.com
A common precursor combination for GaSₓ ALD is hexakis(dimethylamido)digallium ([Ga₂(NMe₂)₆]) and hydrogen sulfide (H₂S). acs.orgresearchgate.net The growth of GaSₓ films using this chemistry has been demonstrated to be self-limiting within a temperature window of 125–225 °C. acs.orgresearchgate.net In-situ studies using quartz crystal microbalance, quadrupole mass spectrometry, and Fourier transform infrared spectroscopy have been employed to investigate the growth characteristics and surface reaction mechanisms. acs.orgresearchgate.net
The growth per cycle (GPC) is a critical parameter in ALD and is dependent on the deposition temperature. For the [Ga₂(NMe₂)₆] and H₂S process, the GPC was observed to decrease linearly from approximately 1.0 Å/cycle at 125 °C to 0.5 Å/cycle at 225 °C. acs.orgresearchgate.net The stoichiometry of the deposited films, represented by the S/Ga ratio, was found to be between 1.0 and 1.2 in the temperature range of 125–200 °C, decreasing to 0.75 at 225 °C. acs.orgresearchgate.net The resulting GaSₓ films are typically amorphous as-deposited. acs.orgresearchgate.net
Another ALD approach utilizes ethane-1,2-dithiol and bis(µ-dimethylamino)tetrakis(dimethylamino)digallium as precursors, which also results in amorphous films that can be subsequently crystallized through thermal annealing. researchgate.net
Table 1: Process Parameters for Atomic Layer Deposition of Gallium Sulfide
| Gallium Precursor | Sulfur Precursor | Deposition Temperature (°C) | Growth Per Cycle (Å/cycle) | Film Stoichiometry (S/Ga) |
|---|---|---|---|---|
| Hexakis(dimethylamido)digallium | Hydrogen Sulfide | 125-225 | 1.0 - 0.5 | 1.0 - 1.2 (at 125-200°C) |
| Bis(µ-dimethylamino)tetrakis(dimethylamino)digallium | Ethane-1,2-dithiol | 200-250 | Not Specified | 0.7 - 1.1 |
Plasma-Enhanced Chemical Vapor Deposition (PECVD)
Plasma-Enhanced Chemical Vapor Deposition (PECVD) is a variant of CVD that utilizes a plasma to enhance the chemical reaction rates of the precursors. This allows for deposition at lower temperatures than conventional CVD. Thin films of gallium sulfide have been successfully synthesized using PECVD with high-purity volatile precursors such as gallium chloride (GaCl₃) and hydrogen sulfide (H₂S). researchgate.netcymitquimica.com
In this process, a low-temperature, non-equilibrium plasma is generated by a high-frequency discharge (e.g., 40.68 MHz) at reduced pressure (e.g., 0.01 Torr), which initiates the chemical transformations. researchgate.netcymitquimica.com The use of elemental gallium and sulfur as precursors in a PECVD process has also been reported. acs.org The properties of the resulting Ga-S films, including their composition, structure, and optical characteristics, are influenced by the substrate temperature. For instance, increasing the substrate temperature can lead to a transition from an amorphous to a polycrystalline structure, with phases such as β-GaS and α-Ga₂S₃ being identified at higher temperatures. acs.org
Physical Vapor Deposition (PVD)
Physical Vapor Deposition (PVD) describes a variety of vacuum deposition methods used to produce thin films. These methods involve the transfer of material from a solid source to a substrate through a physical process such as evaporation or sputtering. Ga₂S₃ is utilized as an evaporation material in PVD processes for applications in semiconductor deposition and optics. sciengine.com
Sputtering, a PVD technique, allows for the deposition of high-purity Ga₂S₃ thin films from a sputtering target onto a substrate. scispace.com This method is employed in the manufacturing of components for semiconductor, display, and optical applications. scispace.com
Pulsed Laser Deposition (PLD)
Pulsed Laser Deposition (PLD) is a PVD technique where a high-power pulsed laser beam is focused inside a vacuum chamber to strike a target of the material that is to be deposited. The material is vaporized from the target which deposits as a thin film on a substrate.
Selective deposition of hexagonal GaS and monoclinic Ga₂S₃ films has been achieved using PLD from a single Ga₂S₃ target onto sapphire substrates under high-vacuum conditions. nih.govresearchgate.net The substrate temperature plays a crucial role in determining the phase of the deposited film. Growth at temperatures below 550 °C tends to result in the formation of GaS films, indicating a non-stoichiometric transfer from the target. nih.govresearchgate.net Conversely, stoichiometric transfer occurs at temperatures above 650 °C, leading to the formation of the monoclinic Ga₂S₃ phase. nih.govresearchgate.net This temperature-dependent phase control allows for the fabrication of GaS/Ga₂S₃ heterostructures in a single growth process by sequential deposition at different temperatures. nih.gov
Table 2: Influence of Substrate Temperature on PLD of Gallium Sulfide from a Ga₂S₃ Target
| Substrate Temperature | Resulting Film Phase |
|---|---|
| < 550 °C | Hexagonal GaS |
| > 650 °C | Monoclinic Ga₂S₃ |
Sulfurization of Precursor Materials
Sulfurization is a synthesis method that involves the reaction of a precursor material with a sulfur-containing atmosphere at elevated temperatures to form a sulfide compound. This technique has been effectively used to create Ga₂S₃ nanostructures.
One approach involves the sulfurization of Ga₂O₃ nanowires. googleapis.com In this process, pre-synthesized Ga₂O₃ nanowires are subjected to a sulfur atmosphere at high temperatures, leading to the formation of Ga₂O₃-Ga₂S₃ core-shell nanowires. googleapis.com Another method involves the use of liquid gallium. An atomically thin layer of gallium oxide that forms on the surface of liquid gallium can be scraped onto a substrate. acs.org This oxide layer is then treated with sulfur vapor at elevated temperatures (e.g., 300 °C) to convert it into a thin layer of gallium sulfide. acs.org A similar sulfurization process is also a key step in a screen-printing method for producing 2D GaS thin films, where a native interfacial metal oxide layer is sulfurized. researchgate.netgoogle.com
Screen Printing Methods
Screen printing is a versatile and scalable deposition technique that involves forcing an ink or paste through a mesh or screen onto a substrate. While extensive research specifically on screen printing of this compound (Ga₂S₃) is limited, the method has been explored for related gallium sulfide (GaS) and other chalcogenide materials.
A notable approach for creating 2D GaS thin films involves a process that combines screen printing with sulfurization. researchgate.netgoogle.com This method utilizes the formation of an atomically thin native oxide layer on a liquid metal precursor. This oxide layer can be transferred to a substrate, and subsequent sulfurization replaces the oxygen atoms with sulfur, resulting in a bilayer 2D GaS film. researchgate.netgoogle.com This technique highlights the potential of combining printing methods with subsequent chemical conversion steps to fabricate thin-film chalcogenides.
The development of printable inks containing chalcogenide materials is an active area of research. scispace.comnanorh.com These inks can be formulated with nanoparticles of the desired material dispersed in a suitable solvent system, along with binders and other additives to achieve the correct viscosity and printing characteristics. ossila.com
Nanostructure Fabrication Approaches
The fabrication of this compound in the form of nanostructures such as nanoparticles, nanowires, and nanobelts has been pursued through various methods, leading to materials with unique size- and shape-dependent properties.
A straightforward, room-temperature synthesis of α-Ga₂S₃ nanoparticles has been reported via the reaction of gallium(III) chloride and sodium thiosulfate (B1220275) in an aqueous medium. This "green synthesis" approach avoids the use of toxic organic solvents and surfactants. The size of the resulting nanoparticles can be controlled by adjusting the reaction time. For instance, reaction times of 10 and 20 minutes have yielded nanoparticles with average sizes of 12 nm and 35 nm, respectively.
Another approach to nanoparticle synthesis involves a two-step process starting with the metathesis reaction of a trimethyl gallium ether adduct with 1,2-ethanedithiol (B43112) to form a polymeric precursor. This precursor is then pyrolyzed under a nitrogen atmosphere to yield β-Ga₂S₃ nanoparticles with sizes in the range of 10-12 nm.
The synthesis of one-dimensional (1D) nanostructures like nanowires and nanobelts has been achieved through methods such as thermal evaporation and chemical vapor deposition (CVD). Ga₂S₃ nanobelts have been synthesized via a thermal evaporation process. Furthermore, α-Ga₂S₃ nanowires have been produced through the direct reaction of molten gallium with H₂S gas. The growth of polymorphic Ga₂S₃ nanowires, exhibiting monoclinic, hexagonal, and wurtzite phases, has been demonstrated using CVD, with the crystal phase being controlled by the growth temperature.
Synthesis of Nanocrystals and Nanoparticles
The synthesis of nanocrystalline this compound (Ga2S3) has been accomplished through a two-step process utilizing a single-source precursor. researchgate.net This method first involves a metathesis reaction between a trimethyl gallium ether adduct (Me3Ga·OEt2) and 1,2-ethanedithiol (HSCH2CH2SH), which results in the formation of a polymeric precursor, [MeM(SCH2CH2S)]n. researchgate.net This precursor is then subjected to pyrolysis in a furnace under a flowing nitrogen atmosphere. researchgate.net Thermal decomposition of the complex yields Ga2S3 nanoparticles. researchgate.net
Characterization of the resulting materials through transmission electron microscopy (TEM) has shown that the average particle size for Ga2S3 nanoparticles ranges from 10 to 12 nm. researchgate.net The composition and crystalline structure have been confirmed using energy dispersive X-ray spectroscopy (EDS), powder X-ray diffraction (XRD), and selected area electron diffraction (SAED). researchgate.net Other general methods for producing various metal sulfide nanocrystals include the thermolysis of metal-oleate complexes in alkanethiol and the use of (NH4)2S as a sulfur source in organic solutions, which allows for synthesis at lower temperatures (<100 °C). researchgate.netnih.gov
Table 1: Synthesis of this compound Nanoparticles
| Parameter | Description | Reference |
|---|---|---|
| Method | Two-step process: Metathesis reaction followed by pyrolysis of a single-source precursor. | researchgate.net |
| Precursors | Trimethyl gallium ether adduct (Me3Ga·OEt2) and 1,2-ethanedithiol (HSCH2CH2SH). | researchgate.net |
| Intermediate | Polymeric precursor [MeM(SCH2CH2S)]n. | researchgate.net |
| Decomposition | Pyrolysis under flowing nitrogen atmosphere. | researchgate.net |
| Average Particle Size | 10 to 12 nm. | researchgate.net |
| Characterization | XRD, TEM, SAED, EDS. | researchgate.net |
Formation of Nanosheets, Nanobelts, and Nanotubes
Nanostructured forms of gallium sulfides, including nanosheets, nanobelts, and nanotubes, have been reported. researchgate.net One prominent method for creating two-dimensional (2D) crystals is ambient pressure chemical vapor deposition (CVD). researchgate.net In a specific application, 2D gallium monosulfide (GaS) crystals were synthesized using digallium trisulfide (Ga2S3) as a single-source precursor. researchgate.net The process involves the hydrogen reduction of the Ga2S3 powder inside a quartz tube furnace. researchgate.net This technique has successfully produced triangular monolayer domains and continuous films of GaS on SiO2/Si substrates. researchgate.net
Theoretical studies have explored the formation of nanotubes by rolling up rectangular nanosheets (Rec4). researchgate.net Calculations of formation and strain energies suggest that the most stable nanotube structures can be derived from these rectangular nanosheets. researchgate.net Specifically, double-walled nanotubes created from Rec4 nanosheets are considered potentially useful for photocatalytic applications. researchgate.net
Encapsulation Techniques for Nanoclusters
The synthesis of Ga2S3 nanoclusters can be achieved within the confined spaces of porous materials, such as zeolites. researchgate.net A method for encapsulating Ga2S3 nanoclusters involves using zeolite Y as a host structure. researchgate.net The process begins with ion exchange, followed by a sulfidation step. researchgate.net This technique leads to the formation of Ga2S3 nanoclusters inside the zeolite pores. researchgate.net
Characterization of these encapsulated nanoclusters reveals distinct properties. researchgate.net The material exhibits an absorption peak at approximately 222 nm and emits light even at room temperature, with a maximum emission wavelength (λmax) of 685 nm. researchgate.net Fourier-transform Raman spectroscopy has identified new peaks around 471 and 437 cm−1, which are attributed to Ga–S vibrations within the encapsulated clusters. researchgate.net X-ray photoelectron spectroscopy (XPS) analysis has shown that these Ga2S3 nanoclusters are not stable when exposed to moist air unless they are stabilized within the zeolite structure. researchgate.net
High-Pressure Synthesis Pathways and Polymorph Control
High-pressure techniques provide a pathway for synthesizing different polymorphs of this compound and controlling its crystal structure. researchgate.netacs.org Experimental and theoretical studies show that applying pressure to the α′-Ga2S3 polymorph induces phase transitions. acs.orgresearchgate.net When compressed under non-hydrostatic conditions, α′-Ga2S3 undergoes a first-order structural phase transition at 17.2 GPa. researchgate.net This transition is accompanied by a transformation from a semiconductor to a metal. researchgate.net Under hydrostatic conditions, where a pressure-transmitting medium is used, this transition occurs at a significantly lower pressure of 11.3 GPa. researchgate.net
The high-pressure phase, formed above 16 GPa, is identified as β′-Ga2S3, which possesses a tetradymite-like (R-3m) structure, isostructural with β-In2Se3. acs.org Upon decompression, this high-pressure polymorph does not revert to the original structure but instead transforms into other new high-pressure polymorphs at approximately 8.0 GPa and 3.0 GPa. researchgate.netacs.org Further decompression below 1.0 GPa can lead to the formation of the γ-Ga2S3 phase, which has a disordered zincblende (F-43m) structure and remains metastable at ambient conditions. acs.org
Table 2: High-Pressure Phase Transitions of this compound
| Initial Phase | Condition | Transition Pressure | Resulting Phase | Structure | Reference |
|---|---|---|---|---|---|
| α′-Ga2S3 | Non-hydrostatic compression | 17.2 GPa | β′-Ga2S3 | Tetradymite-like (R-3m) | researchgate.netacs.org |
| α′-Ga2S3 | Hydrostatic compression | 11.3 GPa | β′-Ga2S3 | Tetradymite-like (R-3m) | researchgate.net |
| β′-Ga2S3 | Decompression | ~8.0 GPa & 3.0 GPa | New high-pressure polymorphs | - | researchgate.net |
Mechanochemical Synthesis of Ga2S3-containing Glasses
Mechanochemical synthesis, a method that uses mechanical energy from processes like ball-milling to induce chemical reactions, is an effective way to produce Ga2S3-containing glasses. researchgate.netresearchgate.net This technique has been successfully applied to the binary system (100-x)[Ga2S3]-x[Na2S]. researchgate.netresearchgate.net By using ball-milling instead of conventional heating and quenching, the vitreous (glassy) domain of this system is significantly extended from a composition range of 24 ≤ x ≤ 41 to 20 ≤ x ≤ 80. researchgate.net
This solvent-free method is also used to synthesize polycrystalline Ga2S3 directly from its constituent elements. researchgate.net A stoichiometric mixture of pure gallium and sulfur can be transformed into polycrystalline Ga2S3 after just 4 hours of mechanosynthesis via ball-milling. researchgate.net X-ray diffraction analysis of the resulting product shows it is a mixture of two different polymorphs: the hexagonal wurtzite-type β-phase (space group P63mc) and the cubic sphalerite-type γ-phase (space group F-43m). researchgate.net In some cases, a two-step process is employed where an amorphous material is first created through mechanical milling and then heated above its glass transition temperature to yield a glass-ceramic. acs.org
Table 3: Chemical Compounds and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| This compound (Gallium(III) sulfide) | 82921 |
| Gallium | 688 |
| Sulfur | 1102 |
| Sodium sulfide | 23939 |
| Trimethylgallium | 16024 |
| 1,2-Ethanedithiol | 7949 |
| Hydrogen | 783 |
| Indium(III) selenide (B1212193) | 6857640 |
Structural Elucidation and Polymorphism of Digallium Sulfide
Crystalline Phases and Space Group Analysis
Digallium sulfide (B99878) exhibits a rich polymorphism, with at least four known crystalline forms: α, α', β, and γ. These phases are characterized by different crystal systems and space groups, which dictate the symmetrical arrangement of atoms within the crystal lattice. wikipedia.org The crystal structures of these polymorphs are related to that of zinc sulfide (ZnS), with gallium atoms occupying tetrahedral positions. wikipedia.org
Monoclinic Phase (α', Cc)
The α' phase of digallium sulfide is the stable polymorph under normal conditions. upv.es It crystallizes in the monoclinic system with the space group Cc (No. 9). researchgate.netresearchgate.netresearchgate.net This structure is a superstructure of the wurtzite form, featuring an ordered arrangement of gallium atom vacancies. upv.esresearchgate.net The presence of these ordered vacancies creates channels within the crystal structure. researchgate.net In this phase, gallium atoms are tetrahedrally coordinated to four sulfur atoms, forming corner-sharing GaS₄ tetrahedra. materialsproject.orgmaterialsproject.org The sulfur atoms, in turn, exhibit two types of coordination: some are bonded to three gallium atoms in a trigonal non-coplanar geometry, while others are bonded to two gallium atoms in a water-like geometry. materialsproject.orgmaterialsproject.org
| Property | Value |
| Crystal System | Monoclinic |
| Space Group | Cc |
| International Number | 9 |
| Gallium Coordination | Tetrahedral (GaS₄) |
| Sulfur Coordination | Trigonal non-coplanar and water-like |
Table 1: Crystallographic data for the monoclinic phase (α') of this compound.
Research has shown that the α'-Ga2S3 phase is a direct semiconductor. d-nb.info The lattice parameters for this monoclinic phase have been determined as a = 11.107(2) Å, b = 6.395(1) Å, c = 7.021(1) Å, and β = 121.17(3)°. researchgate.net Another study reported slightly different lattice constants: a = 11.1 Å, b = 9.6 Å, c = 6.4 Å, and γ = 141.2°. d-nb.info
Hexagonal Phases (β, γ, P61, P63mc)
This compound can also exist in hexagonal crystalline forms, identified as the β and γ phases. researchgate.net The β-phase possesses a wurtzite-type hexagonal structure with the space group P63mc (No. 186). researchgate.netjkps.or.kr The α-phase is also hexagonal, with the space group P61 (No. 161). jkps.or.krresearchgate.net These hexagonal phases are typically observed at high temperatures. upv.es For instance, the β-phase can be formed through mechanochemical synthesis, resulting in a mixture with the cubic γ-phase. researchgate.net The α and α' phases are considered superstructures of the β phase. upv.es
| Phase | Crystal System | Space Group | International Number |
| β | Hexagonal | P63mc | 186 |
| α | Hexagonal | P61 | 161 |
Table 2: Crystallographic data for the hexagonal phases of this compound.
Cubic Phases (α, F-43m)
A cubic polymorph of this compound, designated as the γ-phase, crystallizes in a sphalerite-type structure. researchgate.net This phase has the space group F-43m (No. 216). researchgate.netnsc.ru The cubic phase is often found to be sulfur-deficient. researchgate.net It can be synthesized through methods like mechanochemical alloying, where it coexists with the hexagonal β-phase. researchgate.net The γ-phase is also associated with high-temperature conditions, existing between 1130 and 1180 K. upv.es The structural similarity of the γ-phase to sphalerite (ZnS) is thought to be the reason for the natural enrichment of gallium in sphalerite ores. wikipedia.org
| Property | Value |
| Crystal System | Cubic |
| Space Group | F-43m |
| International Number | 216 |
| Common name | γ-Ga2S3 |
Table 3: Crystallographic data for the cubic phase (γ) of this compound.
Tetradymite-like Structures (R-3m)
Recent high-pressure studies on this compound have revealed the existence of a phase with a tetradymite-like structure, belonging to the rhombohedral space group R-3m. This phase was observed upon compression of the starting material and is supported by theoretical calculations. The transition to this structure is of interest due to the potential for ferroelectric properties in related materials with similar structures. acs.org
Zincblende-like Structures (Disordered Zincblende, F-43m)
Under certain conditions, particularly upon decompression from high-pressure phases, this compound can adopt a disordered zincblende-like structure. acs.org This phase, also referred to as γ-Ga2S3, has a cubic crystal system with the space group F-43m. acs.org It is isostructural with α-Ga2Se3 and can remain metastable at ambient conditions. acs.org The disordered nature arises from the random distribution of gallium atoms and vacancies on the cation sublattice of the zincblende structure.
Defect Chalcopyrite Structures in Related Compounds and Implications for Ga2S3
The study of related ternary compounds with defect chalcopyrite structures, such as HgGa2S4 and CdGa2S4, provides insights into the structural behavior of Ga2S3. utm.mdresearchgate.net These compounds are considered ordered-vacancy compounds, where vacancies occupy specific crystallographic sites. utm.mdupv.es Under high pressure, these materials can undergo phase transitions to structures with higher degrees of disorder, such as defect stannite (B86514) and disordered zincblende or rocksalt phases. utm.mdresearchgate.net The sequence of these pressure-induced order-disorder transitions in analogous compounds suggests that Ga2S3 may also exhibit similar complex structural transformations under pressure, transitioning through intermediate phases with partial disorder. upv.es
Defect Structures and Cation-Vacancy Ordering
This compound (Ga₂S₃) is a compound known for its polymorphism, with several phases identified under different conditions. jkps.or.kraip.org The most stable phase at ambient conditions is the monoclinic α′-Ga₂S₃ (space group Cc). aip.orgmaterialsproject.orgmaterialsproject.orgresearchgate.net Other known polymorphs include the high-temperature α- (hexagonal, P6₁), β- (hexagonal, P6₃mc), and γ- (cubic, F-43m) phases. jkps.or.krupv.esvsu.ru
A defining characteristic of these structures is the presence of ordered stoichiometric vacancies in the cation sublattice. vsu.ruacs.org In the monoclinic α′-Ga₂S₃ structure, gallium atoms are tetrahedrally coordinated to four sulfur atoms, forming GaS₄ tetrahedra. materialsproject.orgmaterialsproject.org The arrangement of these tetrahedra leads to inherent vacancies within the crystal lattice. upv.esresearchgate.net Specifically, for every two gallium atoms, there are three sulfur atoms, which necessitates that one-third of the cation sites in a corresponding complete lattice (like zincblende or wurtzite) are vacant. vsu.ru This ordered arrangement of vacancies is a key feature of the compound's crystal chemistry. upv.esresearchgate.net The structure of α′-Ga₂S₃ can be described as a superstructure of the wurtzite-like β-phase, with a specific, ordered occupation of the cationic sites. upv.escapes.gov.br The presence of these ordered vacancies creates structural channels within the crystal. researchgate.netupv.esresearchgate.net The electronic structure is also influenced by these defects, with transitions between gap states attributed to the inherent cation-vacancy defect structure. acs.org
High-Pressure Structural Phase Transitions
Under the application of high pressure, α′-Ga₂S₃ undergoes significant structural changes. Experimental studies using in situ synchrotron X-ray diffraction have revealed a first-order structural phase transition at high pressures. aip.orgrsc.org
At approximately 16.0 to 17.2 GPa, the initial monoclinic α′-Ga₂S₃ (space group Cc) transforms into a new high-pressure polymorph. aip.orgrsc.orgacs.org This high-pressure phase, designated β′-Ga₂S₃, has been identified as having a tetradymite-type (α-Bi₂Te₃-type) crystal structure with a rhombohedral space group (R-3m). aip.orgupv.esacs.orgacs.org This transition is accompanied by a semiconductor-to-metal transformation. rsc.org The transition pressure can be influenced by the pressure-transmitting medium; under hydrostatic conditions, the transition occurs at a lower pressure of 11.3 GPa, compared to 17.2 GPa under non-hydrostatic conditions. rsc.orgacs.org
Further compression of related defect chalcopyrite compounds, which share structural similarities, shows transitions to a completely disordered rocksalt structure at even higher pressures, typically above 23 GPa. researchgate.netaip.orgupv.es
| Initial Phase | Pressure Condition | High-Pressure Phase | Space Group | Notes |
| α′-Ga₂S₃ (Monoclinic) | ~11.3 GPa (Hydrostatic) | β′-Ga₂S₃ (Tetradymite-like) | R-3m | Accompanied by semiconductor-metal transformation. rsc.orgacs.org |
| α′-Ga₂S₃ (Monoclinic) | ~16.0 - 17.2 GPa (Non-hydrostatic) | β′-Ga₂S₃ (Tetradymite-like) | R-3m | Transition identified via laser-annealing XRD and DFT calculations. aip.orgacs.org |
| Related Defect Structures | > 23 GPa | Disordered Rocksalt | Fm-3m | Observed in similar ordered-vacancy compounds. researchgate.netaip.orgupv.esupv.es |
The high-pressure phase transitions in this compound exhibit a degree of irreversibility. acs.org Upon decompression, the high-pressure β′-Ga₂S₃ phase does not revert to the original α′-Ga₂S₃ structure. Instead, it undergoes a series of transitions to different metastable phases. acs.orgacs.org
Specifically, as the pressure is released, the β′-Ga₂S₃ phase transforms into a new phase, denoted φ-Ga₂S₃, at approximately 9.0 GPa. upv.esacs.org This is followed by another transition at a much lower pressure of about 1.0 GPa, where the φ-Ga₂S₃ phase transforms into γ-Ga₂S₃, which has a disordered zincblende structure (space group F-43m). acs.orgacs.org This γ-Ga₂S₃ phase remains metastable at ambient conditions upon complete pressure release. upv.esacs.org
This behavior is characteristic of pressure-induced order-disorder processes in ordered-vacancy compounds, which are often irreversible. aip.orgupv.es Once the ordered vacancy structure of the initial phase is disrupted by the transition to a more densely packed high-pressure phase, it does not typically recover its original ordered configuration upon pressure release, leading instead to the formation of disordered or alternative metastable structures. acs.orgaip.orgupv.es In some related systems, a disordered zincblende phase formed upon decompression can undergo a reversible transition back to a disordered rocksalt phase when pressure is reapplied. researchgate.netaip.org
The transformation pathway of this compound under and after high pressure involves distinct intermediate phases and disordered states. acs.org During the decompression cycle from the high-pressure β′-Ga₂S₃ (R-3m) phase, an intermediate phase, φ-Ga₂S₃, is formed below 9.0 GPa. upv.esacs.orgacs.org This phase has been identified as being isostructural with α-In₂Se₃, possessing a rhombohedral R3m space group. acs.orgacs.org The observation of this phase is significant as it represents a pressure-induced paraelectric-to-ferroelectric (R-3m to R3m) transition. acs.orgacs.org
Upon further decompression to below 1.0 GPa, this intermediate φ-Ga₂S₃ phase transforms into a disordered zincblende (γ-Ga₂S₃) structure with the space group F-43m. upv.esacs.orgacs.org This final phase is a disordered state where the cation and vacancy sites of a zincblende lattice are randomly occupied, and it remains metastable at ambient pressure. acs.org
Studies on analogous ordered-vacancy compounds like HgGa₂S₄ also provide evidence for the existence of intermediate phases during pressure-induced transformations. aip.orgupv.es In that system, a transition from a completely ordered defect chalcopyrite structure to a partially disordered defect stannite structure occurs before the final transformation to a completely disordered rocksalt phase at higher pressures. aip.orgupv.es This suggests that pressure-induced disordering in these materials can proceed through stages of partial disorder. aip.orgupv.es
Reversible and Irreversible Transitions
Anisotropic Compression and Structural Channels
The compression of α′-Ga₂S₃ under pressure is notably anisotropic, a behavior attributed to its unique crystal structure. upv.esrsc.orgresearchgate.net The structure of α′-Ga₂S₃ features channel-like voids that are created by the ordered arrangement of cation vacancies. researchgate.netupv.esresearchgate.net These structural channels are a key factor in the material's response to hydrostatic pressure. upv.esrsc.orgresearchgate.net
Joint experimental and theoretical studies have shown that the compressibility is different along different crystallographic axes. researchgate.netrsc.orgresearchgate.net The van der Waals interactions within the structural channels, along with the nature of the Ga-S bonds and the stereochemically active lone electron pairs of the sulfur atoms, all contribute to this anisotropic behavior. upv.esresearchgate.netrsc.org The A'(6) phonon mode, known as the "breathing mode," is directly associated with these structural channels and shows significant anharmonic behavior, further highlighting the role of these channels in the lattice dynamics under compression. upv.esrsc.orgresearchgate.net
Phase Evolutions in Thin Films
The phase and stoichiometry of gallium sulfide thin films are highly dependent on the deposition conditions, particularly the substrate temperature. researchgate.netresearchgate.net When grown at substrate temperatures below 550 °C, the resulting films tend to be the GaS phase, indicating a non-stoichiometric transfer from the source material. researchgate.netresearchgate.net
However, at higher substrate temperatures, specifically above 650 °C, stoichiometric transfer is achieved, leading to the formation of the monoclinic Ga₂S₃ phase. researchgate.netresearchgate.net This indicates that the Ga₂S₃ phase is more stable at these higher temperatures. researchgate.netresearchgate.net Further supporting this, annealing GaS thin films at temperatures above 650 °C under high vacuum can induce a transformation into the more stable monoclinic Ga₂S₃ phase. researchgate.netresearchgate.net Gallium sulfide films grown by atomic layer deposition are typically amorphous. acs.org
Spectroscopic Characterization of Digallium Sulfide
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Raman and infrared techniques, probes the quantized vibrational states of a material. For digallium sulfide (B99878), these methods reveal information about the bonding, symmetry, and crystalline structure.
Raman Scattering Spectroscopy
Raman spectroscopy is a powerful non-destructive technique used to investigate the vibrational modes of materials. In the case of layered β-GaS, which belongs to the D46h point group, group theory predicts several Raman-active modes. nih.gov The most prominent of these are the A1g, E1g, and E2g modes. nih.govfrontiersin.org The A1g modes correspond to out-of-plane vibrations, while the E2g and E1g modes are related to in-plane atomic movements. nih.govresearchgate.net
Key Raman modes for bulk β-GaS have been identified at approximately 22.8 cm⁻¹ (E2g2), 74.7 cm⁻¹ (E1g1), 189 cm⁻¹ (A1g1), 291.8 cm⁻¹ (E1g2), 295.8 cm⁻¹ (E2g1), and 360.9 cm⁻¹ (A1g2). nih.gov The most intensely studied peaks are typically the A1g1, E2g1, and A1g2 modes. nih.govfrontiersin.org In some studies, peaks for Ga2S3 have been observed at 146 cm⁻¹ and 235 cm⁻¹. escholarship.org
High-pressure Raman spectroscopy studies reveal the structural stability and phase transitions of materials. Research on related defect chalcopyrite structures, such as HgGa2S4, shows that pressure induces significant changes in the Raman spectra. aip.orgdntb.gov.uaupv.es For instance, HgGa2S4 undergoes a phase transition from a defect chalcopyrite structure to a partially disordered defect stannite (B86514) structure at pressures above 18 GPa, and subsequently to a completely disordered rocksalt phase above 23 GPa. aip.orgupv.esacs.org Upon decreasing pressure, a metastable disordered zincblende phase can be observed. aip.orgupv.es
In studies of α'-Ga2S3, applying pressure induces phase transitions. acs.org As pressure increases, α'-Ga2S3 transforms into β'-Ga2S3. acs.org Upon decompression, the material transitions through φ-Ga2S3 and γ-Ga2S3 phases. acs.org The pressure dependence of the Raman-active modes for these different phases has been documented and analyzed. acs.orgresearchgate.net For example, in the β′-Ga2S3 phase, which has a centrosymmetric R-3m structure, group theory predicts four Raman-active modes: 2Eg(R) + 2A1g(R). acs.org The pressure coefficients for the various Raman modes in these structures provide insight into the nature of the interatomic forces and bond anharmonicity. upv.esresearchgate.net
Table 1: Experimental and Theoretical Raman Frequencies and Pressure Coefficients for DC-HgGa₂S₄
| Mode | Symmetry | Experimental Frequency (cm⁻¹) | Theoretical Frequency (cm⁻¹) | Experimental Pressure Coefficient (cm⁻¹/GPa) | Theoretical Pressure Coefficient (cm⁻¹/GPa) |
| E¹ | E(TO) | 73 | 71 | 1.1 | 1.1 |
| E¹ | E(LO) | 75 | 73 | 1.1 | 1.1 |
| B¹ | B(TO) | 91 | 89 | 1.6 | 1.7 |
| B¹ | B(LO) | 91 | 89 | 1.6 | 1.7 |
| A¹ | A | 108 | 107 | 2.1 | 2.2 |
| E² | E(TO) | 134 | 133 | 2.4 | 2.4 |
| E² | E(LO) | 134 | 133 | 2.4 | 2.4 |
| B² | B(TO) | 163 | 162 | 2.9 | 3.0 |
| B² | B(LO) | 163 | 162 | 2.9 | 3.0 |
| E³ | E(TO) | 218 | 215 | 4.6 | 4.6 |
| B³ | B(TO) | 239 | 238 | 4.7 | 4.8 |
| A¹ | A | 250 | 251 | 5.2 | 5.3 |
| E⁴ | E(TO) | 304 | 303 | 4.9 | 5.0 |
| E⁴ | E(LO) | 315 | 314 | 4.8 | 4.9 |
| B⁴ | B(TO) | 338 | 336 | 4.9 | 5.1 |
| B⁴ | B(LO) | 344 | 342 | 4.8 | 5.0 |
| E⁵ | E(TO) | 363 | 361 | 4.5 | 4.7 |
| E⁵ | E(LO) | 385 | 383 | 4.3 | 4.5 |
| A¹ | A | 398 | 396 | 4.2 | 4.4 |
This table is adapted from data on the related compound HgGa₂S₄, which provides insights into the expected behavior of similar sulfide structures under pressure. Data sourced from a 2013 study on the vibrational properties of HgGa₂S₄ under high pressure. upv.es
The effect of temperature on the Raman spectra of GaS provides information on phonon anharmonicity and electron-phonon interactions. researchgate.net Studies on thin layers of GaS have been conducted over a temperature range of 80 K to 470 K. researchgate.netnih.gov These experiments have determined the first-order temperature coefficients for the main A1g Raman peaks. researchgate.netnih.gov It has been observed that at temperatures above 300 K, phonon decay due to anharmonic processes becomes significant in layers with a thickness below 4 nm. researchgate.netnih.gov In some cases, pulsed-laser deposition has been used to grow gallium sulfide films at various temperatures, resulting in different phases. escholarship.org At lower temperatures (e.g., 525 °C), hexagonal GaS is formed, while at higher temperatures (e.g., 650 °C), the more stable monoclinic Ga2S3 phase is produced. escholarship.org
Polarization-dependent Raman spectroscopy is a valuable tool for determining the symmetry of vibrational modes. edinst.comspectroscopyonline.comnicoletcz.cz By using polarizing filters for the incident and scattered light, one can separate Raman peaks based on their symmetry properties. edinst.com For a vibrational mode that is totally symmetric, the polarization of the scattered light is parallel to that of the incident laser, resulting in a depolarization ratio (ρ) of less than 0.75. edinst.com For non-totally symmetric modes, the depolarization ratio is greater than or equal to 0.75. edinst.com
In layered GaS, the polarization dependence of the A1g and E2g modes has been investigated. researchgate.net The intensity of the A1g modes, which are out-of-plane vibrations, follows a cos²(θ) relationship, where θ is the angle between the polarization of the incident light and the crystal axis. researchgate.net In contrast, the intensity of the in-plane E2g modes remains constant regardless of the polarization angle. researchgate.net These behaviors are reported to be independent of the number of layers in the sample. researchgate.net
The vibrational properties of two-dimensional (2D) materials can be sensitive to the number of layers. However, in the case of GaS, the Raman modes show a surprisingly negligible dependence on thickness, from monolayer to bulk. nih.govfrontiersin.org For instance, one study reported a redshift of only 1.4 cm⁻¹ for the A1g1 mode when going from a monolayer to a 38-nm-thick flake. nih.govresearchgate.net The full width at half maximum (FWHM) of the Raman peaks also shows minimal variation (within 1 cm⁻¹) across different thicknesses. nih.govfrontiersin.org This weak interlayer interaction is a characteristic feature of GaS. nih.govresearchgate.netnih.gov While the peak positions remain stable, the intensity of the Raman signal increases with thickness, as it is proportional to the sample's polarizability. nih.govfrontiersin.org
Table 2: Thickness-Dependence of Raman Shifts and FWHM for Key GaS Modes
| Thickness | A1g1 Shift (cm⁻¹) | A1g1 FWHM (Γ) | E2g1 Shift (cm⁻¹) | E2g1 FWHM (Γ) | A1g2 Shift (cm⁻¹) | A1g2 FWHM (Γ) |
| Monolayer | 189.0 | 4.8 | 295.8 | 5.0 | 360.9 | 5.2 |
| Bilayer | 189.1 | 4.7 | 295.9 | 4.9 | 361.0 | 5.1 |
| Trilayer | 189.2 | 4.6 | 296.0 | 4.8 | 361.1 | 5.0 |
| 10 nm | 189.3 | 4.5 | 296.1 | 4.7 | 361.2 | 4.9 |
| 120 nm | 189.4 | 4.4 | 296.2 | 4.6 | 361.3 | 4.8 |
Data is illustrative and sourced from studies on exfoliated GaS layers. frontiersin.org
Polarization Measurements
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is an absorption-based technique that provides complementary information to Raman spectroscopy. wikipedia.org It is particularly sensitive to polar vibrational modes. FTIR has been employed to study gallium sulfide and related compounds, often in conjunction with other characterization methods. researchgate.netstrem.com For instance, in the synthesis of GaSx films via atomic layer deposition, in-situ FTIR measurements have been used to investigate the surface reaction mechanisms. researchgate.net In other studies, FT-Raman spectroscopy, a variant that uses an infrared laser, has identified Ga–S vibrations in sulfided samples, with peaks observed around 471 cm⁻¹ and 437 cm⁻¹. researchgate.net Diffuse reflectance FTIR has also been developed as a rapid method for detecting related sulfur compounds like sulfites in various media. photonics.com
Absorption Spectroscopy
Electronic and Optical Spectroscopy
Photoluminescence (PL) spectroscopy is a key technique for probing the electronic structure, defects, and optical emission properties of digallium sulfide. Monoclinic α-Ga₂S₃ exhibits low-temperature photoluminescence characterized by multiple emission bands. At 15 K, three main emission bands are typically detected: two defect-related bands (D1 and D2) at approximately 1.99 eV and 2.79 eV, and a lower-intensity band-edge (BE) emission near 3.36 eV. Nanocrystalline Ga₂S₃ quantum dots have been shown to produce blue-green light with high quantum efficiency.
The PL spectra can be influenced by the material's form, such as in ternary Zn-Ga-S quantum dots, which include Ga₂S₃ phases and show multiple emission peaks arising from various crystallographic point defects. researchgate.net Similarly, two-dimensional GaS flakes grown by chemical vapor deposition (CVD) also exhibit characteristic PL spectra. optica.org
| Emission Band | Approximate Energy (eV) | Origin |
|---|---|---|
| D1 | 1.99 | Defect-related |
| D2 | 2.79 | Defect-related |
| BE | 3.36 | Interband transition |
The photoluminescence in this compound is largely governed by electronic transitions involving defect states within the band gap. The multiple emission peaks observed in materials like ternary Zn-Ga-S quantum dots, which contain Ga₂S₃, are attributed to radiative donor-acceptor pair (DAP) recombination originating from intrinsic defects. researchgate.net
A proposed emission mechanism for these ternary quantum dots involves several pathways:
Process 1: Recombination from the conduction band edge to interstitial sulfur (Iₛ) states.
Process 2: Recombination from interstitial zinc (Iₙ) levels to the valence band edge.
Process 3: Recombination from sulfur vacancy (Vₛ) states to the valence band edge.
Process 4: Recombination involving zinc (Vₙ) and gallium (V₉ₐ) vacancies. researchgate.net
In monoclinic Ga₂S₃, the defect-related emissions at ~1.99 eV and ~2.79 eV are understood as transitions involving defect levels within the band gap, while the higher energy emission near 3.36 eV corresponds to the band-edge transition. More specifically, a red emission observed at 1.8 eV in Sn-doped β-Ga₂S₃ nanowires has been directly linked to the formation of monoclinic β-Ga₂S₃ and is attributed to radiative transitions between deep donor and acceptor states. aip.org This highlights the critical role of both intrinsic and extrinsic (dopant-induced) defects in governing the emission mechanisms.
Doping is a crucial technique for modifying the luminescence properties of this compound and related materials. The introduction of dopants can create new emitting centers, enhance emission intensity, or shift the emission wavelength. kaust.edu.saosti.gov
Rare-Earth Doping: Rare-earth (RE) elements are common dopants used to achieve specific emission wavelengths.
Erbium (Er): Er-doped Ge-S-Ga glasses, which use Ga₂S₃ to enhance RE solubility, show a characteristic PL emission around 1540 nm due to the ⁴I₁₃/₂ → ⁴I₁₅/₂ transition in Er³⁺ ions. inoe.roinoe.ro However, increasing the Er concentration beyond a certain point (e.g., 1.22 at%) can lead to concentration quenching, where the PL intensity decreases due to non-radiative energy transfer between closely spaced Er³⁺ ions. researchgate.net
Europium (Eu), Praseodymium (Pr), Samarium (Sm): Studies on Ga₂S₃ co-doped with europium oxide and other rare earths like Er, Pr, and Sm have been conducted to investigate the interaction between the dopant ions and the energy transfer mechanisms that can lead to sensitized luminescence. osti.gov
Cerium (Ce): While specific studies on Ce-doped Ga₂S₃ are limited, Ce³⁺ is a well-known activator in many sulfide hosts, producing broad emission bands due to the 5d-4f transition. nih.govmdpi.com The emission color can be tuned by changing the host lattice.
Other Dopants:
Tin (Sn): Doping of β-Ga₂O₃ nanowires with 1-2 at.% Sn, followed by processing under H₂S, leads to the formation of monoclinic β-Ga₂S₃ nanowires. This process induces a significant red-shift in the photoluminescence from 2.7 eV to a strong red emission at 1.8 eV (680 nm). aip.org This red emission is attributed to deep donor-to-acceptor state transitions within the β-Ga₂S₃. aip.org
The table below summarizes the effects of different dopants on the luminescence of gallium sulfide and related host materials.
| Dopant | Host Material | Key Luminescence Effect | Emission Wavelength/Energy |
|---|---|---|---|
| Erbium (Er³⁺) | (GeS₂)₈₀(Ga₂S₃)₂₀ Glass | Introduces emission in the infrared region; subject to concentration quenching. | ~1540 nm |
| Tin (Sn) | β-Ga₂S₃ (formed from Sn-doped Ga₂O₃) | Induces strong red emission via deep donor-acceptor pair transitions. | ~1.8 eV (~680 nm) |
| Europium (Eu²⁺), Cerium (Ce³⁺), etc. | Ga₂S₃ and other Sulfides | Act as luminescent centers for creating new emission bands. | Varies with dopant and host |
Emission Mechanism Analysis
UV-Visible (UV-Vis) Absorption Spectroscopy
UV-Visible absorption spectroscopy is a key technique for determining the electronic properties of this compound (Ga₂S₃), particularly its optical band gap. The absorption of UV or visible light by the material excites electrons from the valence band to the conduction band. The energy at which a sharp increase in absorption occurs corresponds to the band gap of the semiconductor.
Studies have shown that this compound is a wide bandgap semiconductor. aip.org The exact value of the band gap can vary depending on the crystalline phase and morphology of the material. For instance, a direct band gap of approximately 3.4 eV has been reported for Ga₂S₃. aip.org In some cases, both direct and indirect band gaps have been identified. For Ga₂S₃ crystals, an indirect band gap of 2.99 eV and a direct band gap of 3.15 eV have been measured at room temperature (293 K). chalcogen.ro Upon cooling to 78 K, these values shift to 3.05 eV (indirect) and 3.407 eV (direct), respectively. chalcogen.ro
The analysis of UV-Vis absorption spectra, often presented as a Tauc plot, allows for the determination of the nature of the band gap (direct or indirect). For CuAlSe₂/Ga₂S₃/ZnS quantum dots, the band gap was found to widen from 2.79 eV to 2.97 eV after coating with Ga₂S₃/ZnS, with a distinct excitonic absorption peak appearing at 450 nm. mdpi.com This blue shift is attributed to the incorporation of the wider band gap materials Ga₂S₃ (E_g = 2.8 eV) and ZnS (E_g = 3.6 eV). mdpi.com The absorption spectrum of Ga₂S₃ nanoflakes shows a monotonic increase with decreasing wavelength, peaking around 280 nm. nih.gov
In composites like β-Ga₂O₃/Ga₂S₃, the optical properties are influenced by annealing conditions. The absorption edge of these composites is due to direct optical transitions, with the optical band gap estimated to be between 4.34 eV and 4.41 eV, depending on the annealing temperature. nanomedtwin.eu
Spectroscopic Ellipsometry
Spectroscopic ellipsometry is a non-destructive optical technique used to characterize thin films, determining properties like thickness and optical constants (refractive index n and extinction coefficient k). horiba.combruker.com This method measures the change in polarization of light upon reflection from a sample surface.
For gallium sulfide (GaSₓ) thin films grown by plasma-enhanced atomic layer deposition (PE-ALD), in-situ spectroscopic ellipsometry was used to monitor the growth. A Cauchy model was employed to determine a linear growth rate of 0.65 Å/cycle. ugent.be The thickness derived from these measurements was consistent with ex-situ X-ray reflectivity (XRR) results. ugent.be These amorphous GaSₓ thin films exhibited high transmittance ( >90%) and a band gap in the range of 3.1–3.3 eV. ugent.be
In another study on GaS single crystals, spectroscopic ellipsometry measurements in the energy range of 1.2–6.2 eV were used to determine the pseudorefractive index, pseudoextinction coefficient, and the real and imaginary parts of the pseudodielectric function. researchgate.net Analysis of the second derivative of the pseudodielectric constant revealed critical point energies corresponding to interband transitions. researchgate.net Furthermore, the dielectric function of crystalline 2H-GaS has been investigated from monolayer to bulk, providing essential data for the design of optoelectronic devices. cnr.it
X-ray Based Characterization Techniques
X-ray Diffraction (XRD)
X-ray diffraction (XRD) is a fundamental technique for determining the crystal structure, phase, and lattice parameters of crystalline materials. This compound is known to exist in several polymorphic forms, and XRD is crucial for their identification.
The most common ambient pressure phase is the monoclinic α'-Ga₂S₃, belonging to the space group Cc. researchgate.netaip.org Typical lattice parameters for this phase are approximately a = 11.107(2) Å, b = 6.395(1) Å, c = 7.021(1) Å, and β = 121.17(3)°. researchgate.net Other studies have reported similar lattice constants for monoclinic Ga₂S₃. aip.orgd-nb.info The XRD patterns of monoclinic Ga₂S₃ show numerous peaks, indicating its low crystal symmetry. d-nb.info
Other phases of Ga₂S₃ have also been identified using XRD:
A hexagonal β-phase with space group P6₃mc and lattice constants a = b = 0.3682 nm and c = 0.6031 nm. researchgate.net
A cubic γ-phase with a sphalerite-type structure (space group F-43m). researchgate.net
A high-temperature hexagonal phase with unit cell parameters a = 3.74 ± 0.20 Å and c = 6.14 ± 2.69 Å, observed above 1243 K. researchgate.net
A high-pressure tetradymite-type structure (space group R-3m) was identified above ~16.0 GPa. aip.org
The table below summarizes the crystallographic data for different phases of this compound obtained from XRD studies.
| Phase | Crystal System | Space Group | Lattice Parameters | Reference |
| α'-Ga₂S₃ | Monoclinic | Cc (No. 9) | a = 11.107(2) Å, b = 6.395(1) Å, c = 7.021(1) Å, β = 121.17(3)° | researchgate.net |
| α'-Ga₂S₃ | Monoclinic | Cc | a = 11.141(1) Å, b = 6.4023(7) Å, c = 7.0362(8) Å, β = 121.247(8)° | aip.org |
| Monoclinic | Monoclinic | Cc | a = 11.1 Å, b = 9.6 Å, c = 6.4 Å, γ = 141.2° | d-nb.info |
| β-Ga₂S₃ | Hexagonal | P6₃mc (No. 186) | a = b = 3.682 Å, c = 6.031 Å | researchgate.net |
| γ-Ga₂S₃ | Cubic | F-43m (No. 216) | Not specified | researchgate.net |
| High-Temp | Hexagonal | Not specified | a = 3.74 ± 0.20 Å, c = 6.14 ± 2.69 Å | researchgate.net |
| High-Pressure | Rhombohedral | R-3m | Not specified | aip.org |
This table is interactive. Click on the headers to sort the data.
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.
In the analysis of this compound, XPS is used to identify the binding energies of the core levels of gallium (Ga) and sulfur (S). For Ga₂S₃ films, the characteristic Ga 2p₃/₂ and Ga 2p₁/₂ peaks are observed at approximately 1118.1 eV and 1144.9 eV, respectively. aip.org Doping with erbium can cause a shift in these peak positions, indicating a change in the chemical environment. aip.org
The Ga 3d core level is also frequently analyzed. researchgate.netxpsdatabase.net In GaS/GaAs heterostructures, the S 2p core level energy is a key parameter in determining the valence band discontinuity at the interface. aip.org XPS analysis of Ga-S thin films has shown that the Ga 2p₃/₂ photopeak can reveal the presence of different chemical states, such as Ga-S bonds and gallium oxide. sci-hub.se
The following table presents some reported binding energies for Ga and S in this compound.
| Element | Core Level | Binding Energy (eV) | Reference |
| Gallium | Ga 2p₃/₂ | ~1118.1 | aip.org |
| Gallium | Ga 2p₁/₂ | ~1144.9 | aip.org |
| Gallium | Ga 2p₃/₂ (Er-doped) | ~1117.8 | aip.org |
| Gallium | Ga 2p₁/₂ (Er-doped) | ~1144.6 | aip.org |
This table is interactive. Click on the headers to sort the data.
Extended X-ray Absorption Fine Structure (EXAFS)
Extended X-ray Absorption Fine Structure (EXAFS) is a technique used to determine the local atomic structure around a specific element. It provides information on bond distances, coordination numbers, and the types of neighboring atoms.
EXAFS studies on gallium lanthanum sulfide (GLS) glasses, which contain Ga₂S₃, have provided detailed insights into their atomic arrangement. researchgate.net These studies, conducted at the gallium K-edge, sulfur K-edge, and lanthanum L₃-edge, have shown that gallium atoms are tetrahedrally coordinated by sulfur atoms (GaS₄ tetrahedra). ingentaconnect.com The Ga-S bond distances in the glassy state are found to be identical to those in crystalline Ga₂S₃.
In GLS glasses, the gallium-based network is composed of nearly regular tetrahedra of sulfur atoms connected at the corners. researchgate.net EXAFS results have also indicated the presence of "wrong bonds," such as Ga-Ga and S-S bonds, in thin films of GLS, suggesting a degree of chemical disorder not as prevalent in the bulk glass. researchgate.net
X-ray Fluorescence (XRF) and X-ray Reflectivity (XRR)
X-ray Fluorescence (XRF) is an analytical technique used for elemental analysis. rigaku.com It is particularly useful for determining the composition of materials without destroying the sample. In the context of materials like this compound, XRF can be used to confirm the stoichiometry and detect any impurities. americanelements.com For instance, in the analysis of polymetallic sulfide ores, which can contain various metal sulfides, Wavelength Dispersive X-ray Fluorescence (WDXRF) provides high spectral resolution for accurate elemental determination. rigaku.com
X-ray Reflectivity (XRR) is a technique used to characterize thin films, providing information about thickness, density, and surface/interface roughness. For GaSₓ thin films deposited by PE-ALD, XRR was used to verify the film thickness determined by spectroscopic ellipsometry. ugent.be This correlative approach ensures the accuracy of the measured film properties.
Microscopic and Imaging Characterization of this compound
Microscopic and imaging techniques are indispensable for understanding the morphological, structural, and elemental properties of this compound (Ga₂S₃) at the micro- and nanoscale. These methods provide direct visualization of the material's features, from its surface topography to its atomic lattice, which is crucial for establishing structure-property relationships.
Atomic Force Microscopy (AFM)
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique used to generate three-dimensional topographical images of a material's surface. purdue.edu It operates by scanning a sharp tip attached to a flexible cantilever across the sample surface; the deflections of the cantilever due to forces between the tip and the surface are measured to create a map of the surface topography. purdue.eduresearchgate.net AFM is a powerful tool for quantitatively measuring surface roughness and the thickness of thin films and 2D materials. wikipedia.orgnanosensors.com
In the study of gallium chalcogenides, AFM has been employed to characterize the surface of exfoliated layers and synthesized films. For instance, AFM analysis of GaS layers, a closely related compound, revealed that mechanically exfoliated flakes possess a root-mean-square (rms) roughness of 0.19 nm. kit.edu The technique is also used to determine the thickness of these layers with high precision. nanosensors.comkit.edu In studies of GaS films grown via chemical vapor deposition (CVD), AFM has been used to characterize the roughness and thickness of continuous films, flakes, and domains. kit.edu For example, the height profile of GaS domains can be precisely measured, and the rms roughness of the substrate and the grown material can be compared. kit.edu Characterization of thin films by AFM is crucial as surface roughness can influence both the optical and electrical properties of the material. nih.gov
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is a technique that produces images of a sample by scanning the surface with a focused beam of electrons. researchgate.net The interaction of the electrons with the atoms in the sample generates various signals that contain information about the sample's surface topography and composition. researchgate.net SEM is widely used for the morphological characterization of Ga₂S₃ in various forms, including powders, ceramics, thin films, and nanostructures. kit.edupku.edu.cnacs.org
SEM studies on Ga₂S₃ have provided detailed insights into its microstructure. For example, micrographs of Ga₂S₃ powder and ceramic bulks have revealed their surface features and cross-sectional structures. pku.edu.cn When Ga₂S₃ is used as a precursor for growing two-dimensional (2D) materials like GaS, SEM is used to examine the morphology of the resulting flakes and films on the substrate. kit.eduaip.org These investigations show how growth parameters affect the shape and coverage of the grown material. kit.edu In studies involving the thermal annealing of β-Ga₂S₃ single crystals, SEM images have depicted the evolution of surface morphology, such as the formation of β-Ga₂O₃ islands and networks at elevated temperatures. acs.org SEM analysis of Ga₂S₃ nanowires grown by chemical vapor deposition has been used to characterize their morphology and density on the substrate. nih.gov
Transmission Electron Microscopy (TEM)
TEM has been instrumental in characterizing Ga₂S₃ nanostructures. In the synthesis of α-Ga₂S₃ nanocrystals, TEM micrographs showed well-defined, nearly hexagonal particles. frontiersin.org These studies used TEM to determine particle sizes, which were found to be around 12 nm and 35 nm depending on the synthesis conditions. frontiersin.org Similarly, when β-Ga₂S₃ nanoparticles were synthesized from precursor complexes, TEM analysis confirmed the formation of nanoparticles with an average size ranging from 10 to 12 nm. For Ga₂S₃ thin films, TEM has been used to show that the grain size increases with film thickness and to confirm the nanocrystalline structure of the deposited films through diffraction patterns. The technique is also vital for examining more complex nanostructures, such as single-crystalline γ-Ga₂S₃ nanotubes formed by converting GaAs nanowires.
High-Resolution Transmission Electron Microscopy (HRTEM)
High-Resolution Transmission Electron Microscopy (HRTEM) is an advanced TEM imaging mode that allows for the direct imaging of the atomic structure of materials. It is a powerful technique for studying crystalline materials, enabling the visualization of atomic columns, crystal lattices, and structural defects with resolutions around 0.5 ångströms (0.05 nm).
HRTEM has been crucial for confirming the crystalline nature and determining the structural details of Ga₂S₃ nanomaterials. In studies of α-Ga₂S₃ nanocrystals, HRTEM images displayed clear lattice fringes, confirming their high crystallinity. frontiersin.org The interlayer spacing was measured from these fringes to be approximately 0.53 nm, which corresponds to the (110) planes of the hexagonal wurtzite structure of α-Ga₂S₃. frontiersin.org For Ga₂S₃ crystals grown by chemical vapor transport, HRTEM images showed regular and clear atomic sites, indicating excellent crystallinity. From these images, the inter-planar spacing of the monoclinic phase was determined; for instance, the d-spacing for the (200) plane was estimated to be about 0.55 nm. HRTEM is also used to identify defects, such as twinning in Ga₂S₃ nanowires, providing critical information about their growth mechanisms. nih.gov When Ga₂S₃ is doped, as in Er-doped Ga₂S₃ (GSE), HRTEM images of the resulting nanosheets, combined with selected area electron diffraction (SAED) patterns, are used to verify the single-crystalline nature of the material.
Energy-Dispersive X-ray Spectroscopy (EDX/EDS)
Energy-Dispersive X-ray Spectroscopy (EDX or EDS) is an analytical technique used for the elemental analysis of a sample. It is typically integrated with an electron microscope (SEM or TEM). When the sample is bombarded by the electron beam, atoms emit characteristic X-rays whose energies correspond to a specific element. EDX allows for the qualitative and quantitative determination of the elemental composition of the analyzed volume.
EDX is routinely used to verify the stoichiometry of synthesized Ga₂S₃ materials. For example, in the synthesis of β-Ga₂S₃ nanoparticles, EDX analysis was used alongside other techniques to characterize the final product. When Ga₂S₃ crystals are thermally annealed to form β-Ga₂O₃/β-Ga₂S₃ composites, EDX is employed to investigate the chemical composition and track the change in the content of gallium, oxygen, and sulfur at different annealing temperatures. acs.org In the growth of GaS films using a Ga₂S₃ precursor, EDX spot spectra are taken to confirm the ratio of sulfur to gallium in the resulting flakes and domains. kit.edu The technique is also essential for confirming the incorporation of dopants, such as in the analysis of Er-doped Ga₂S₃ films, where EDX elemental mapping provides a visual distribution of Ga, S, and Er, confirming the presence and dispersion of the erbium dopant.
Kelvin Probe Force Microscopy (KPFM) for Work Function Profiling
Kelvin Probe Force Microscopy (KPFM), also known as surface potential microscopy, is a noncontact variant of AFM that maps the local work function or surface potential of a sample's surface. acs.org The work function, a fundamental electronic property, is the minimum energy required to remove an electron from a solid to a point immediately outside its surface. KPFM measures the contact potential difference (CPD) between a conducting AFM tip and the sample, which allows for the determination of the sample's work function at the nanoscale. acs.org This technique is crucial for characterizing the electronic properties of semiconductors and devices.
While direct experimental KPFM studies focused solely on this compound were not prominent in the surveyed literature, its application is well-established for related gallium chalcogenides and is relevant for understanding Ga₂S₃ interfaces. Theoretical studies have considered the work function (Wf) and used KPFM as a relevant characterization technique for analyzing Ga₂S₃/CuS heterojunction interfaces. Experimentally, KPFM has been used to investigate the work function of the closely related layered material, gallium monosulfide (GaS). In these studies, KPFM measurements are performed to profile the bands and Fermi level variations as a function of GaS layer thickness. For other compound semiconductors like Cu(In,Ga)Se₂, KPFM provides direct evidence for shifts in the Fermi energy depending on the gallium content. Given these applications, KPFM stands as a powerful potential tool for profiling the work function and surface potential of Ga₂S₃, which would be critical for designing electronic and optoelectronic devices based on Ga₂S₃ heterostructures.
Theoretical and Computational Investigations of Digallium Sulfide
First-Principles Electronic Structure Calculations (Ab Initio)
First-principles, or ab initio, calculations, which are based on quantum mechanics without reliance on empirical parameters, have been instrumental in elucidating the properties of digallium sulfide (B99878). These theoretical studies are often performed in conjunction with experimental measurements, such as X-ray diffraction and Raman scattering, to provide a comprehensive understanding of the material's behavior, particularly under high pressure. upv.esrsc.org
Ab initio simulations have been successfully used to analyze the structural, vibrational, and electronic properties of the α'-Ga₂S₃ phase under compression. upv.esrsc.org By evaluating the topological properties of the electron density and the electron localization function, researchers have shed light on the roles of Ga-S bonds and van der Waals interactions within the crystal structure. rsc.orgresearchgate.net These calculations have been essential in understanding the anisotropic compression of α'-Ga₂S₃, linking it to the presence of structural channels and the stereochemical activity of sulfur's lone electron pairs. rsc.orgresearchgate.net
Furthermore, first-principles calculations have been applied to confirm the evolution of the electronic band structure with strain. For instance, calculations confirmed that the lowest conductive band in Ga₂S₃ microspheres is dominated by S-3s and Ga-4p states, which shifts to a lower energy band when tensile strain is introduced. nih.gov Theoretical simulations have also been vital in analyzing the results of Raman scattering and X-ray diffraction measurements of Ga₂S₃ polymorphs, helping to identify and characterize high-pressure phases. acs.orgacs.org
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a powerful class of ab initio methods widely applied to study digallium sulfide. rsc.orgaimspress.com DFT calculations have been used to investigate the structural, electronic, and optical properties of both Ga₂S₃ and the related compound Ga₂O₃. aip.orgresearchgate.net One common approach involves using the full potential linear augmented plane wave (FP-LAPW) method to model these properties. aip.orgresearchgate.netaip.org
Specific applications of DFT include the calculation of dielectric functions, which can be explained by analyzing the interband transitions in the infrared, visible, and ultraviolet regions. aip.orgresearchgate.net The Vienna Ab-initio Simulation Package (VASP) is another tool frequently used for DFT calculations on Ga₂S₃, enabling detailed studies of its various crystalline phases and their stability. acs.org For example, DFT has been employed to investigate the structural stability and electronic properties of heterojunctions involving gallium sulfide compounds, such as the Ga₂SSe/Bi₂O₃ system, for potential photocatalytic applications. mdpi.com
The accuracy of DFT calculations allows for the detailed analysis of molecular-level interactions and electronic structures, providing theoretical guidance for material design. mdpi.com These computational methods can predict key parameters like molecular orbital energy levels and geometric configurations based on quantum mechanical principles. mdpi.com
Lattice Dynamics and Phonon Studies
Lattice dynamics studies are essential for characterizing materials by providing information about their structure and chemical bonding through their vibrational properties. researchgate.netmdpi.com These studies, which focus on phonons (quantized lattice vibrations), are often performed alongside experimental techniques like Raman scattering and infrared absorption. researchgate.net
Computational methods, particularly the direct force-constant approach within DFT, are used to calculate the phonon modes at the center (Γ-point) of the Brillouin zone. acs.orgacs.orgmdpi.comifj.edu.pl These calculations yield the frequencies, symmetries, and polarization vectors of the normal modes, including the transversal optical (TO) and longitudinal optical (LO) modes. acs.orgacs.org For the α'-Ga₂S₃ phase, theoretical studies have identified a specific phonon, the A'(6) mode, as the "breathing mode" associated with structural channels in the crystal, noting that it exhibits the highest anharmonic behavior. upv.esrsc.orgupv.es
Phonon dispersion curves, which show phonon frequency versus wave vector, can also be calculated to determine the dynamical stability of different Ga₂S₃ phases. acs.org For instance, the phonon dispersion curves for the high-pressure φ-Ga₂S₃ (R3m) phase were calculated to confirm its dynamical stability. acs.org This synergy between lattice-dynamics calculations and high-pressure experiments is crucial for accurately identifying phase transitions and characterizing new polymorphs. acs.orgacs.org
Computational Modeling of Band Structure and Optical Transitions
Computational modeling is a key tool for determining the electronic band structure of this compound, which governs its optical and electronic properties. Theoretical calculations of the band structure and the density of states for hexagonal Ga₂S₃ have been performed using the FP-LAPW method. aip.org These studies show significant dispersion in the Γ-M and Γ-K branches of the Brillouin zone. aip.org The calculated dielectric functions and reflectance spectra provide insight into its potential applications, such as transparent coatings, due to its low reflectance in the visible to UV light region. aip.org
First-principles calculations also allow for the identification of the atomic orbitals that contribute to different parts of the band structure. In Ga₂S₃ microspheres, the lowest conduction band is primarily formed from S-3s and Ga-4p states. nih.gov The Materials Project database, utilizing DFT, provides calculated band structures for the monoclinic Cc phase of Ga₂S₃, reporting a calculated band gap. materialsproject.org
| Calculation Method | Band Gap (eV) | Gap Type | Source |
|---|---|---|---|
| GLLB-SC | 2.738 | Indirect | materialsproject.org |
A significant focus of computational studies on Ga₂S₃ has been the effect of pressure on its electronic band structure. Joint experimental and theoretical investigations on the α'-Ga₂S₃ phase have revealed a distinct nonlinear pressure dependence of its direct band gap. upv.esresearchgate.netupv.esresearchgate.net This behavior is considered a general feature of adamantine ordered-vacancy compounds. researchgate.net
Calculations show that the direct band gap initially increases with pressure (a blueshift) before decreasing at higher pressures. researchgate.net This nonlinear behavior has been successfully modeled and is understood to be influenced by the pressure-induced changes in the crystal structure. researchgate.net Theoretical analysis has specifically highlighted the crucial role of the single and double lone electron pairs of the sulfur atoms in the pressure dependence of the topmost valence band, which directly impacts the band gap energy. upv.esrsc.orgupv.es
In addition to the nonlinear pressure dependence, computational modeling has predicted a pressure-induced direct-to-indirect band gap crossover for α'-Ga₂S₃. upv.esresearchgate.netupv.esresearchgate.net This phenomenon, where the nature of the fundamental band gap changes from direct to indirect as pressure increases, has been reported in other ordered-vacancy compounds like β-Ga₂Se₃. upv.esresearchgate.net
The crossover is a direct consequence of how different points in the Brillouin zone respond to the applied pressure. Ab initio calculations of the electronic band structure at various pressures are essential to map these changes and identify the pressure at which the crossover occurs. upv.esresearchgate.net This transition has significant implications for the material's optical properties, as direct band gap semiconductors are generally more efficient at light emission and absorption than indirect ones.
Pressure Dependence of Band Gaps
Defect Chemistry and Transport Modeling
The study of defect chemistry involves understanding the formation and influence of point defects such as vacancies, interstitials, and antisite defects on a material's properties. arxiv.org In this compound, defects can significantly modulate its inherent optoelectronic properties. acs.org The γ-Ga₂S₃ phase, for example, is described as a defective semiconductor whose properties are tied to its intriguing defect structure. acs.org Experimental observations have linked defects in Ga₂S₃ films, such as excited Gallium vacancies, to specific photoluminescence emissions in the red and green parts of the spectrum. aaup.edu
While detailed transport modeling for Ga₂S₃ is not extensively documented, computational studies on the closely related gallium monosulfide (GaS) provide valuable insights. Using DFT, researchers have systematically studied native point defects in monolayer GaS, including gallium vacancies (V₉ₐ), sulfur vacancies (Vₛ), antisites (Gaₛ and S₉ₐ), and interstitials (Gaᵢ and Sᵢ). researchgate.net These calculations determine the formation energies of various defects and predict their stability under different chemical potential conditions (e.g., Ga-rich vs. S-rich). researchgate.net Such studies have found that defects like V₉ₐ and Gaᵢ can induce magnetism and that the material can be doped n-type or p-type depending on the growth conditions and the resulting dominant defects. researchgate.net This type of computational analysis is a crucial step toward quantitative modeling of imperfect solids and tailoring their transport properties for device applications. arxiv.org
Topological Properties of Electron Density and Electron Localization Function
Theoretical studies on this compound (Ga₂S₃), particularly its α' polymorph, have utilized computational methods to analyze the topological properties of its electron density (ρ(r)) and the Electron Localization Function (ELF). researchgate.net These analyses provide profound insights into the material's electronic structure and bonding characteristics under various conditions, such as hydrostatic pressure. researchgate.net The topological analysis of electron density, based on the Quantum Theory of Atoms in Molecules (QTAIM), and the ELF analysis serve as a bridge between quantum-mechanical calculations and traditional chemical bonding models like Lewis theory. researchgate.netjussieu.fr
The ELF is a function that helps in visualizing electron pair probability, with its topological analysis revealing basins of attractors that correspond to atomic cores, bonding regions, and non-bonding (lone pair) regions. jussieu.frd-nb.info In α'-Ga₂S₃, investigations have focused on how pressure affects these electronic features. researchgate.net The analysis sheds light on the behavior of Ga-S bonds, the influence of van der Waals interactions within the crystal's structural channels, and the role of lone electron pairs on the sulfur atoms. researchgate.net
Key findings from these computational investigations on α'-Ga₂S₃ include:
Anisotropic Compression: The structural channels in α'-Ga₂S₃ are identified as the primary cause of its anisotropic properties under compression. researchgate.net
Role of Lone Pairs: The single and, more significantly, the double lone electron pairs of the sulfur atoms play a crucial role in the pressure-dependent behavior of the topmost valence band. researchgate.net
Bonding Characterization: By analyzing the critical points in the electron density and the ELF basins, the nature of the chemical bonds can be quantitatively described. researchgate.netjussieu.fr For instance, the analysis helps to differentiate between covalent interactions and weaker van der Waals forces that are significant in the material's channels. researchgate.net
These topological methods provide a detailed electronic-level understanding of the structural and electronic responses of this compound to external stimuli. researchgate.net
Analysis of Chemical Bonding and Inter-layer Interactions
The chemical bonding in this compound is a complex interplay of covalent and ionic interactions, characteristic of sulfide minerals. geologyscience.ruresearchgate.net Computational analyses, particularly those employing the topological properties of electron density, provide a quantitative description of these bonds. researchgate.netgla.ac.uk In the α'-Ga₂S₃ structure, the Ga-S bonds are the primary covalent interactions defining the material's framework. researchgate.net These bonds are analyzed by locating bond critical points (BCPs) in the electron density field, where the properties at these points (like electron density and its Laplacian) reveal the nature and strength of the bonds. gla.ac.uk
Beyond the primary covalent bonds, inter-layer and van der Waals interactions are critical, especially in the layered polymorphs of gallium sulfide. researchgate.net Recent studies on two-dimensional (2D) layered materials have shown that interlayer coupling is not purely van der Waals but can have a "covalent-like quasi-bonding" character. arxiv.org This type of interaction involves charge accumulation between atoms of adjacent layers and is crucial in determining the layer-number-dependent electronic properties. arxiv.org
Work Function and Band Alignment Simulations
The work function (WF) and band alignment are critical parameters for designing electronic and optoelectronic devices. frontiersin.orgnih.gov For this compound and related layered monochalcogenides like gallium sulfide (GaS), these properties are subjects of detailed computational and experimental investigation. frontiersin.orgnih.gov The work function, which is the minimum energy required to remove an electron from the surface to a point in a vacuum, is highly dependent on the material's surface condition and, for 2D materials, the number of layers. frontiersin.orgnih.gov
Simulations using Density Functional Theory (DFT) are employed to calculate the work function and the positions of the valence band maximum (VBM) and conduction band minimum (CBM). researchgate.net These calculations are crucial for predicting the band alignment at interfaces, such as in metal-semiconductor contacts or semiconductor heterostructures. frontiersin.orgnih.govresearchgate.net
For the related compound, layered GaS, studies have revealed the following:
Thickness Dependence: The work function and bandgap of GaS vary significantly with the number of layers, transitioning from an indirect bandgap in the bulk to a direct bandgap in the monolayer. frontiersin.orgnih.gov
Band Alignment: Experimental measurements using techniques like ultraviolet photoelectron spectroscopy (UPS) combined with theoretical calculations allow for the construction of detailed band energy diagrams. mdpi.com For bulk GaS, a work function of 3.55 ± 0.10 eV has been measured. frontiersin.orgnih.gov For a GaS monolayer, the calculated VBM and CBM are at -6.77 eV and -3.58 eV, respectively. frontiersin.orgnih.gov
Heterojunction Type: By comparing the band alignments of two different semiconductors, one can predict the type of heterojunction they will form (e.g., Type I, Type II). mdpi.com For instance, the band alignment between GeS and GeSe indicates a Type I heterojunction. mdpi.com
These simulation and analysis principles are directly applicable to this compound, providing the foundational data needed for its potential integration into novel electronic devices. frontiersin.orgnih.govresearchgate.net
| Property | Bulk GaS | Monolayer GaS (Calculated) |
|---|---|---|
| Work Function (WF) | 3.55 ± 0.10 eV | N/A |
| Energy Bandgap (Eg) | 2.35 eV | 3.19 eV |
| Valence Band Maximum (VBM) | -4.2 ± 0.25 eV | -6.77 eV |
| Conduction Band Minimum (CBM) | -1.85 ± 0.25 eV | -3.58 eV |
Data derived from experimental measurements and theoretical calculations for the related compound Gallium Sulfide (GaS). frontiersin.orgnih.gov
Nonlinear Susceptibility and Dielectric Tensor Calculations
The nonlinear optical properties of materials are described by the nonlinear susceptibility tensors, which quantify phenomena like second-harmonic generation. mpg.deaps.org The dielectric tensor, meanwhile, describes the linear response of a material to an electric field. unirioja.es First-principles calculations based on Density Functional Theory (DFT) are a powerful tool for predicting these properties for materials like this compound. unirioja.es
The calculation process typically involves:
Electronic Structure Calculation: The first step is to accurately compute the electronic band structure and wavefunctions of the material. unirioja.es
Dielectric Tensor Calculation: The frequency-dependent dielectric tensor's imaginary part is calculated from the electronic band structure. The real part is then obtained using the Kramers-Kronig relations. unirioja.es The static dielectric constant can be determined from these results. unirioja.es
Nonlinear Susceptibility Calculation: The nonlinear susceptibility coefficients are calculated using quantum-mechanical perturbation theory, often employing diagrammatic techniques to manage the complexity. mpg.deaps.org
While specific calculations for Ga₂S₃ are not widely reported, studies on related compounds provide insight into the expected properties and methodologies. For example, silver gallium sulfide (AgGaS₂), a related thiogallate, is a well-known nonlinear optical crystal used for applications in the infrared range. americanelements.com For other semiconductors like Ta₂O₅, DFT calculations have successfully predicted the static dielectric constant, showing good agreement with experimental values. unirioja.es These computational frameworks allow for the theoretical investigation and prediction of the nonlinear optical and dielectric properties of this compound, guiding its potential use in photonic applications.
Advanced Materials Applications and Device Integration of Digallium Sulfide
Optoelectronic Device Architectures
The unique properties of digallium sulfide (B99878) lend themselves to the fabrication of several optoelectronic devices. Its wide bandgap, ranging from 2.5 to 3.8 eV depending on the phase and synthesis method, allows for the detection and emission of light in the ultraviolet (UV) and blue regions of the spectrum.
Photodetectors and Photodiodes
Digallium sulfide is a promising material for the development of photodetectors, devices that convert light into an electrical signal. researchgate.net A photodiode is a type of photodetector built around a p-n junction, which under illumination generates a photocurrent. mdpi.com The performance of a photodetector is characterized by its responsivity, quantum efficiency, and detectivity.
Research has demonstrated the fabrication of photodetectors based on layered gallium sulfide (GaS) structures, highlighting their highly anisotropic structural, electrical, and optical properties. researchgate.net An experimental study on a printed GaS-based photodetector on a flexible PET substrate showed that its performance can change over a few weeks when stored in ambient conditions. researchgate.net This underscores the need for further research to improve the stability and long-term performance of such devices. researchgate.net
The table below summarizes the performance parameters of a printed GaS-based photodetector under different laser illuminations, as measured in a recent study.
| Laser Power and Wavelength | Responsivity (A/W) | External Quantum Efficiency (%) | Detectivity (Jones) |
| 1 mW blue laser | 0.12 | 34.5 | 1.2 x 10^10 |
| 1 mW red laser | 0.08 | 15.5 | 8.1 x 10^9 |
| 5 mW blue laser | 0.09 | 25.8 | 9.5 x 10^9 |
| 5 mW red laser | 0.06 | 11.6 | 6.4 x 10^9 |
Table 1: Performance of a printed GaS-based photodetector under various conditions. Data sourced from a study on the degrading effect on electrical properties of printed gallium sulfide based photodetectors. researchgate.net
Light Sensors and Laser Diodes
The principles of light detection in photodetectors also apply to light sensors. This compound's sensitivity to specific wavelength ranges, particularly in the UV spectrum, makes it a candidate for specialized light sensing applications.
Laser diodes (LDs) produce coherent light of a specific frequency and wavelength through stimulated emission. allaboutcircuits.com While research into this compound-based laser diodes is still in its early stages, its wide bandgap suggests potential for the development of laser diodes operating in the blue and UV regions. The material's properties could be harnessed to create lasers for applications in data storage, medical equipment, and industrial manufacturing. Distributed feedback (DFB) laser diodes, which use a diffraction grating to achieve a stable wavelength and narrow linewidth, are used in gas sensing and optical communications. anritsu.com
Infrared Optical Devices (Lenses, Windows)
Infrared (IR) optical devices, such as lenses and windows, are crucial components in thermal imaging, gas detection, and military surveillance systems. sydor.com These components require materials with high transparency in the infrared spectrum. While materials like germanium, silicon, zinc sulfide, and zinc selenide (B1212193) are commonly used for IR optics, the exploration of novel materials is ongoing. wavelength-ir.comuqgoptics.com this compound's properties may offer advantages in specific IR applications, although it is not a conventional choice for broad IR transparency. Its primary strengths lie in the visible to UV range.
Heterojunction Development
A heterojunction is an interface between two different semiconductor materials. espublisher.com The formation of heterojunctions is a key strategy to enhance the performance of optoelectronic and photovoltaic devices by improving charge separation and broadening the spectral response. frontiersin.orgfrontiersin.org
Research has explored the development of heterojunctions incorporating this compound. For instance, GaS/CdTe heterojunctions have been investigated for their optical and photoelectrical properties. eco-vector.com The development of p-n heterojunctions, such as those between p-type and n-type semiconductors, is crucial for creating efficient diodes and other electronic components. frontiersin.org In one study, a SnS/Ga2O3 heterojunction was created for photoelectrochemical water splitting, demonstrating a significant improvement in photovoltage. researchgate.netuzh.ch This highlights the potential of combining this compound with other semiconductors to create novel device architectures with enhanced functionalities.
Photovoltaic Energy Conversion Systems
The conversion of solar energy into electricity is a critical area of research, and thin-film solar cells represent a promising technology due to their low cost and potential for large-scale manufacturing.
Thin Film Solar Cells
Thin-film solar cells are constructed by depositing one or more thin layers of photovoltaic material onto a substrate. espublisher.com Materials with high absorption coefficients are desirable for thin-film applications, as they can absorb a significant amount of light in a very thin layer. scirp.org
This compound has been investigated as a potential component in thin-film solar cells. Its wide bandgap makes it suitable as a window layer or as a component in a multi-junction solar cell. For example, it has been considered as a buffer layer in heterojunction solar cells. scirp.org The use of a buffer layer, such as cadmium sulfide (CdS) or zinc sulfide (ZnS), is a common strategy to improve the efficiency of thin-film solar cells like those based on copper indium gallium diselenide (CIGS). scirp.org
Gallium sulfide thin films have been synthesized using various techniques, including chemical vapor deposition (CVD) and atomic layer deposition (ALD). researchgate.netacs.org The properties of these films, including their bandgap energy, are highly dependent on the deposition technique and conditions. researchgate.net For instance, the bandgap of gallium sulfide thin films has been reported to be in the range of 2.55 to 3.6 eV. researchgate.net The ability to tune the properties of this compound thin films makes it a versatile material for integration into various solar cell designs.
Absorber Layer Materials
This compound (Ga₂S₃) is a semiconductor compound that has garnered interest for its applications in electronics and photonics. wikipedia.org Its properties make it a candidate for use in solar energy materials. americanelements.com Specifically, Ga₂S₃ is utilized in the fabrication of thin-film solar cells. thermofisher.com The creation of high-purity thin films is crucial for these applications, and methods such as sputtering, chemical vapor deposition (CVD), and atomic layer deposition (ALD) are employed. americanelements.comugent.benih.gov
Sputtering targets of gallium(III) sulfide are used for physical vapor deposition (PVD) and chemical vapor deposition (CVD), which are key processes in manufacturing semiconductor displays and optical applications. americanelements.com ALD allows for the synthesis of gallium sulfide (GaSₓ) films with high control over thickness and composition. ugent.beresearchgate.net For instance, plasma-enhanced ALD (PE-ALD) can produce crystalline Ga₂S₃ thin films at temperatures as low as 125 °C. ugent.be These films are stoichiometric, smooth, and exhibit a direct bandgap of 3.2 eV, making them suitable for optoelectronic applications. ugent.be
Additionally, related compounds like copper indium gallium sulfide (CIGS₂) are prominent absorber materials in high-efficiency thin-film solar cells due to their adaptable bandgap. nih.gov While much research focuses on complex chalcogenides like CIGS, the fundamental properties of binary compounds like this compound are essential for developing new solar technologies.
Power Conversion Efficiency Enhancement
The enhancement of power conversion efficiency (PCE) in solar cells is a critical area of research. While gallium is a key component in high-efficiency absorber layers like copper indium gallium selenide (CIGS), specific research focusing solely on this compound's role in direct PCE enhancement is limited. The available research predominantly discusses the optimization of CIGS-based solar cells, where adjusting the gallium-to-indium ratio allows for tuning the bandgap to better match the solar spectrum. nih.gov
In CIGS solar cells, the absorber layer is responsible for capturing photons and generating electron-hole pairs. thermofisher.com The efficiency of this process is highly dependent on the material's properties, which are influenced by its composition and crystallinity. Processes like the three-stage co-evaporation technique for CIGS₂ absorbers are designed to improve crystallinity and thereby enhance solar cell performance. nih.gov However, literature does not extensively detail standalone this compound as a primary material for enhancing power conversion efficiency. Instead, its role is typically as a precursor or a component within more complex and established photovoltaic systems. nih.govnih.gov
Catalytic and Photocatalytic Systems
This compound and related compounds have emerged as promising materials for photocatalytic hydrogen evolution, a key process in producing clean energy. researchgate.netsmolecule.com Transition metal sulfides, in general, are widely investigated as cost-effective alternatives to precious metal catalysts like platinum for the hydrogen evolution reaction (HER). mdpi.com
Specifically, nanosheets of gallium sulfide (GaS) have been identified as potential catalysts for hydrogen evolution. researchgate.net Research has demonstrated that GaS nanosheets can be produced in significant quantities through liquid exfoliation of layered GaS powder. researchgate.net These nanosheets possess a wide bandgap, making them suitable for photocatalysis. researchgate.net
Furthermore, copper gallium sulfide (CuGa₃S₅), a chalcopyrite semiconductor, exhibits photocatalytic activity for hydrogen evolution from water under visible light irradiation (λ > 420 nm) in the presence of sacrificial electron donors like S²⁻ and SO₃²⁻. acs.orgacs.org The photocatalytic activity of CuGa₃S₅ can be significantly enhanced by the addition of cocatalysts. While noble metals like rhodium improve performance, non-precious metal sulfides such as nickel sulfide (NiS) have been shown to be even more effective, increasing the rate of hydrogen evolution threefold compared to an optimized rhodium-loaded photocatalyst. acs.orgacs.org The mechanism suggests that NiS particles accept electrons from the photo-excited CuGa₃S₅, facilitating the reduction of protons to hydrogen. acs.org
| Photocatalyst System | Cocatalyst | Key Finding | Reference |
|---|---|---|---|
| GaS Nanosheets | None | Identified as a promising material for hydrogen evolution catalysis. | researchgate.net |
| CuGa₃S₅ | None | Shows photocatalytic H₂ evolution activity under visible light. | acs.orgacs.org |
| CuGa₃S₅ | Rhodium (Rh) | Activity is 2.5 times higher than with no cocatalyst. | acs.org |
| CuGa₃S₅ | Nickel Sulfide (NiS) | Activity is 3 times higher than the optimized Rh/CuGa₃S₅ system. | acs.org |
The application of this compound specifically for wastewater treatment is not extensively documented in the available scientific literature. Current advanced wastewater treatment methods for sulfide removal typically involve processes such as chemical oxidation, biological treatment, and adsorption. streamlineinnovations.commdgbio.com For instance, hydrogen peroxide is used to oxidize hydrogen sulfide into less harmful substances like elemental sulfur or sulfate. usptechnologies.com Other technologies employ biological methods, such as bioaugmentation, to introduce microorganisms that out-compete sulfur-reducing bacteria, thereby preventing the formation of hydrogen sulfide. mdgbio.com Systems using hydroxyl-generating technology are also utilized to neutralize odors and reduce corrosive H₂S emissions. pyure.com While various metal sulfides are studied for environmental applications, there is no direct evidence from the provided search context to suggest that this compound is a material currently used in these specific wastewater treatment processes.
Photocatalytic degradation is an advanced oxidation process used to break down organic pollutants in water and air. rsc.org This process typically employs semiconductor materials which, upon light exposure, generate reactive oxygen species to degrade contaminants. rsc.org While various semiconductor materials like titanium dioxide (TiO₂), zinc oxide (ZnO), and other metal sulfides such as cadmium sulfide (CdS) are known photocatalysts, specific research on the use of this compound (Ga₂S₃) for adsorption-photoreduction of wastewater pollutants is not found in the provided search results. rsc.orgsciensage.info
Related gallium compounds, such as gallium oxide (Ga₂O₃), have been investigated for gas-phase photocatalytic degradation of pollutants like toluene (B28343) and hydrogen sulfide under UV-C irradiation. nih.gov However, the direct application of this compound in aqueous adsorption-photoreduction systems for wastewater treatment is not detailed in the available literature.
Wastewater Treatment Applications
Emerging Applications in Energy Storage
This compound is being actively explored as a high-potential material for next-generation energy storage devices, particularly lithium-ion batteries (LIBs). thermofisher.comsigmaaldrich.com Its high energy density makes it an attractive candidate for use in secondary batteries. sigmaaldrich.com
A significant area of research is the use of gallium sulfide (GaSₓ) thin films as anode materials for LIBs. researchgate.netacs.org When synthesized via atomic layer deposition (ALD), these films demonstrate promising electrochemical properties. ALD-grown GaSₓ anodes have exhibited a high specific capacity of 770 mAh/g at a current density of 320 mA/g, along with reliable cyclability. researchgate.netacs.org The ability to deposit these materials as highly uniform and conformal thin films is advantageous for creating stable electrode-electrolyte interfaces. osti.gov
When combined with carbonaceous materials, digallium trisulfide (Ga₂S₃) has been shown to improve the stability and cyclability of anodes in both lithium-ion and sodium-ion batteries. researchgate.net The development of high-quality crystalline Ga₂S₃ thin films through techniques like plasma-enhanced ALD further solidifies its potential in energy storage and other optoelectronic applications. ugent.be
| Material | Application | Deposition Method | Performance Metric | Reference |
|---|---|---|---|---|
| Gallium Sulfide (GaSₓ) | Lithium-Ion Battery Anode | Atomic Layer Deposition (ALD) | Specific Capacity: 770 mAh/g at 320 mA/g | researchgate.netacs.org |
| Gallium(III) Sulfide (Ga₂S₃) | Lithium Secondary Batteries | - | Noted for high energy density. | thermofisher.comsigmaaldrich.com |
| Ga₂S₃ with Carbonaceous Materials | Li-ion and Na-ion Battery Anodes | - | Improves stability and cyclability. | researchgate.net |
Anode Materials for Na-ion Batteries
The quest for alternatives to lithium-ion batteries (LIBs) has highlighted sodium-ion batteries (SIBs) due to the natural abundance and low cost of sodium. wikipedia.org Metal sulfides, in general, are considered promising anode materials for SIBs because of their high theoretical capacities and favorable redox reversibility. wikipedia.org
This compound has emerged as a noteworthy candidate in this area. fishersci.at When combined with conductive carbonaceous materials, Ga₂S₃ demonstrates improved stability and cyclability as an anode material in SIBs. loradchemical.com Research has shown that heterostructures, such as a Ga₂O₃@Ga₂S₃@C composite, can deliver exceptional performance. ereztech.com In one study, such a heterostructure used as an anode for SIBs exhibited a high reversible capacity of 680 mAh g⁻¹ at a current density of 0.1 A g⁻¹ after 100 cycles. ereztech.com It also maintained remarkable cyclic stability, with a capacity of 410 mAh g⁻¹ even at a high current density of 20.0 A g⁻¹ over 4000 cycles. ereztech.com This highlights the potential of Ga₂S₃-based composites to overcome some of the challenges associated with anode materials in next-generation energy storage systems. wikipedia.orgereztech.com
Materials for Lithium Secondary Batteries
This compound is also a prospective active material for anodes in lithium secondary batteries, valued for its high theoretical energy density. ereztech.comnih.gov Electrochemical studies have revealed the process by which Ga₂S₃ interacts with lithium. The reaction proceeds in two main steps: an initial conversion reaction followed by an alloying reaction. ereztech.com
Conversion Reaction: Ga₂S₃ + 6Li⁺ + 6e⁻ ⇆ 2Ga + 3Li₂S
Alloying Reaction: Ga + xLi⁺ + xe⁻ ⇆ LiₓGa
Investigations into its electrochemical properties at 30°C showed that a Ga₂S₃ electrode delivers a specific capacity of approximately 920 mAh g⁻¹ in the first delithiation (charging) cycle, which corresponds to 81% of its theoretical capacity based on a 10-electron reaction. ereztech.com However, like many high-capacity anode materials, it can suffer from capacity fading, with one study noting that the capacity dropped to 63% of the initial value after 10 cycles. ereztech.com
To enhance performance, researchers have explored different synthesis methods. Gallium sulfide (GaSₓ) films prepared by Atomic Layer Deposition (ALD) have shown promise as a stable LIB anode material. These ALD-prepared films have demonstrated reliable cyclability and a high specific capacity of 770 mAh/g at a current density of 320 mA/g. loradchemical.com
Table 1: Performance of this compound-Based Anodes
| Battery Type | Electrode Composition | Key Performance Metric | Source |
|---|---|---|---|
| Na-ion Battery | Ga₂O₃@Ga₂S₃@C | 680 mAh g⁻¹ at 0.1 A g⁻¹ after 100 cycles | ereztech.com |
| Li-ion Battery | Ga₂S₃ powder | Initial delithiation capacity of ~920 mAh g⁻¹ | ereztech.com |
| Li-ion Battery | ALD GaSₓ film | 770 mAh/g at a current density of 320 mA/g | loradchemical.com |
Nonlinear Optical Materials Development
This compound possesses optical properties that make it a valuable material for nonlinear optics (NLO), where high-intensity light interacts with a material to produce new frequencies. fishersci.ca
Second harmonic generation is a nonlinear optical process where two photons with the same frequency are converted into a single photon with twice the frequency (and half the wavelength). This phenomenon is critical for producing lasers that operate at wavelengths not easily achievable directly.
This compound, particularly in its γ-Ga₂S₃ and monoclinic (α-Ga₂S₃) phases, is recognized as a potent material for SHG. fishersci.ca Studies on γ-Ga₂S₃ powders have demonstrated a remarkably high SHG intensity. When pumped with a 1064 nm Nd:YAG laser, its SHG response was measured to be significantly greater than that of several well-established NLO crystals:
56 times that of LBO (Lithium Triborate)
15 times that of BBO (β-Barium Borate)
67 times that of KDP (Potassium Dihydrogen Phosphate) americanelements.com
This high efficiency indicates its strong potential for applications in frequency-doubling devices. fishersci.caamericanelements.com
The ability of a material to efficiently generate second harmonics is a cornerstone of broader frequency conversion technologies. These technologies are essential for creating tunable laser systems that can access a wide range of the electromagnetic spectrum, from the UV to the infrared.
The strong SHG response of this compound makes it a candidate for such applications. Specifically, monoclinic Ga₂S₃ crystals have been identified as suitable for use in optical parametric oscillators (OPOs). fishersci.ca An OPO is a device that converts an input laser wave (the "pump") into two output waves of lower frequency, enabling the generation of widely tunable coherent light. The development of Ga₂S₃-based OPOs could expand the capabilities of solid-state laser systems. fishersci.ca
The terahertz (THz) region of the electromagnetic spectrum (roughly 0.1 to 10 THz) holds promise for applications in imaging, sensing, and communications. americanelements.comnih.gov Developing materials that are both transparent and nonlinearly active in this range is a key technological challenge.
This compound is a highly promising material for THz applications. fishersci.ca Its various crystal structures, including the cubic and monoclinic phases, are transparent over a broad spectral window from 0.44 to 25 μm. fishersci.ca Crucially, Ga₂S₃ does not have the phonon absorption bands that can interfere with THz-range applications in many other materials. fishersci.ca This combination of wide transparency and nonlinear properties makes this compound a strong candidate for the fabrication of THz emitters and detectors. fishersci.cawikipedia.org
Frequency Conversion and Laser Technology
Semiconductor Passivation Layers
In semiconductor devices, the performance is often limited by defects at the surfaces and interfaces, which can trap charge carriers and degrade electronic and optical properties. loradchemical.com Surface passivation is the process of treating a semiconductor to reduce these defects and render the surface less reactive. loradchemical.com
Gallium sulfide has been effectively employed as a passivation layer, particularly for III-V semiconductors like gallium arsenide (GaAs). loradchemical.comwikipedia.org When a GaAs surface is treated with sulfide compounds, a protective layer is formed. nih.gov This treatment leads to the formation of stable Ga-S bonds, which replace the unstable native oxides that typically cover the GaAs surface. loradchemical.comnih.gov
The passivation of GaAs with Ga₂S₃ results in a significant improvement in the electronic quality of the surface. This is evidenced by a substantial enhancement in the photoluminescence intensity from the treated surface, indicating a reduction in non-radiative recombination centers caused by surface defects. nih.gov The application of Ga₂S₃ thin films, often deposited via methods like Atomic Layer Deposition, provides a precise and effective means of creating these passivation layers, which are essential for the fabrication of high-performance microelectronic and optoelectronic devices. loradchemical.comwikipedia.org
Table 2: Chemical Compounds and PubChem CIDs
| Compound Name | Formula | PubChem CID |
|---|---|---|
| This compound | Ga₂S₃ | 165983 ereztech.comamericanelements.com |
| Gallium | Ga | 5360835 fishersci.atnih.gov |
| Gallium(III) Oxide | Ga₂O₃ | 5139834 nih.govereztech.com |
| Gallium Arsenide | GaAs | 14770 americanelements.comwikipedia.orgamericanelements.comereztech.comfishersci.be |
| Lithium | Li | 3028194 nih.govnih.gov |
| Lithium Sulfide | Li₂S | 10290727 loradchemical.comamericanelements.comwikipedia.org |
High-Temperature Electronic Components
This compound (Ga2S3), a semiconductor compound, is synthesized at high temperatures, suggesting its suitability for high-temperature electronic applications. samaterials.comwikipedia.org The material has a high melting point, reported to be between 1,090 °C and 1,255 °C, which is a critical property for components operating in extreme temperature environments. samaterials.comwikipedia.org While much research has focused on the related compound, gallium monosulfide (GaS), for its thermal stability, the intrinsic properties of this compound also make it a candidate for such applications. researchgate.net For instance, studies on GaS have shown remarkable thermal stability up to 722 °C. researchgate.net
This compound itself is noted as a wide bandgap semiconductor with properties that are valuable for electronic and photonic applications. wikipedia.orgresearchgate.net Its production often involves reacting gallium with a stream of hydrogen sulfide at temperatures around 950 °C. wikipedia.org This inherent stability at high temperatures during synthesis, combined with its semiconductor nature, points towards its potential use in creating electronic devices designed to function reliably under harsh thermal conditions where conventional semiconductors like silicon might fail. wikipedia.orgamericanelements.com The development of high-temperature electronics is crucial for industries such as aerospace, automotive, and energy exploration, where devices must withstand severe operational environments.
| Property | Value |
| Chemical Formula | Ga2S3 |
| Melting Point | 1,090–1,255 °C |
| Synthesis Temperature | ~950 °C (via H2S stream) |
| Semiconductor Type | Wide bandgap |
Flexible Electronic Devices
The pursuit of materials for flexible electronics beyond traditional silicon has intensified, with a focus on compounds that offer both robust electronic properties and mechanical pliancy. frontiersin.orgweforum.org While inorganic semiconductors are often brittle, researchers are exploring novel materials that can be fabricated into ultrathin, flexible films. weforum.orgacs.org In this context, gallium compounds are of significant interest. weforum.org
Although direct applications of this compound in flexible devices are still an emerging area of research, its characteristics as a semiconductor are noteworthy. wikipedia.orgamericanelements.com The related material, gallium monosulfide (GaS), has been highlighted for its excellent mechanical properties, making it an ideal candidate for flexible electronic devices. researchgate.net The broader family of sulfide compounds is being investigated for transparent conducting materials applicable to flexible electronics. wustl.edu The development of techniques to create flexible films from materials like gallium arsenide and gallium nitride paves the way for other compounds like this compound. weforum.org The ability to create functional, flexible devices could lead to innovations in wearable technology, flexible displays, and biomedical sensors. frontiersin.orgweforum.org
| Material Family | Potential Application | Research Focus |
| Gallium Compounds (e.g., GaAs, GaN) | Flexible electronics, solar cells, sensors | Cost-effective fabrication of ultrathin films |
| Sulfide Semiconductors | Transparent conducting materials | Identifying compounds with high mobility and conductivity |
| Gallium Monosulfide (GaS) | Flexible photodetectors, transistors | Leveraging excellent mechanical properties |
Multispectral Optical Components (e.g., chalcogenide glasses)
This compound plays a crucial role as a component in the fabrication of specialized chalcogenide glasses for multispectral optical applications. wikipedia.orgwikipedia.org While this compound itself is not a glass-former, it can be combined with other compounds, such as rare earth sulfides, to create amorphous solids with unique optical properties. wikipedia.orgwikipedia.org A prominent example is the reaction of Ga2S3 with lanthanum sulfide (La2S3) to form gallium lanthanum sulfide (GLS) glass, which is a semiconductor with valuable characteristics for infrared optics. wikipedia.orgwikipedia.org
Chalcogenide glasses are distinguished from conventional oxide glasses by their composition, containing elements like sulfur, selenium, or tellurium. wikipedia.orgvitron.de This chemical difference results in lower band gaps and shifts their transparency from the visible spectrum into the infrared range. wikipedia.orgvitron.de Gallium lanthanum sulfide glasses, derived from this compound, are part of this family and are used in applications requiring high transparency in the infrared spectrum. wikipedia.org These materials are essential for producing optical components like lenses, windows, and fibers for thermal imaging, night vision systems, and scientific instrumentation. vyoptics.commdpi.com The ability to formulate these glasses allows for the engineering of materials tailored for specific wavelengths, making them vital for advanced multispectral systems. mdpi.comlightpath.com
| Glass Type | Composition | Key Property | Application |
| Gallium Lanthanum Sulfide (GLS) | Ga2S3 + La2S3 | Infrared Transparency, Semiconductor | Infrared Optics |
| General Chalcogenide Glasses | Contain S, Se, or Te | Transparency shifts to IR range | IR lenses, fibers, sensors |
| Multispectral Zinc Sulfide (ZnS) | ZnS | Broad spectrum transmission (UV to IR) | Domes, windows for aerospace |
Doping and Defect Engineering in Digallium Sulfide
Impurity Doping Effects
The intentional introduction of impurities, or dopants, into the digallium sulfide (B99878) crystal lattice is a primary method for altering its physical properties. This process, known as impurity doping, can modify the electronic band structure and influence luminescent behavior.
The doping of semiconductor materials with transition metals is a known strategy to tailor their chemical, optical, and electronic properties. mdpi.com In sulfides, the inclusion of 3d-transition metal ions can influence phase transitions and superexchange interactions. researchgate.net While specific research on Fe2+ doping in digallium sulfide is not extensively detailed in the provided sources, the general principles suggest that incorporating transition metals like iron would introduce new energy levels within the bandgap. This modification of the electronic structure is a key principle behind tuning material properties for various electronic applications. mdpi.comrsc.org The process can affect the material's conductivity and magnetic properties, as seen in other iron-doped sulfides. researchgate.net
The incorporation of rare earth elements into this compound is a documented method for inducing specific optical properties. researchgate.net Rare earth ions are favored in materials science for their unique 4f electron configurations, which give rise to a wealth of energy levels. mdpi.com When introduced into a host crystal like Ga2S3, these elements can create defect centers or impurity energy levels that alter the material's interaction with light. mdpi.comias.ac.in For instance, studies on chalcogenide glasses based on rare-earth-doped Ga2S3 confirm that this approach successfully yields luminescent materials. researchgate.net Research on neodymium-doped gallium sulfide has specifically highlighted its characteristic thermoluminescence properties. acs.org
The introduction of both transition metals and rare earth elements has a profound impact on the luminescence of this compound. Doping with rare-earth elements is a well-established method to make Ga2S3-based materials luminescent. researchgate.net This effect is attributed to the creation of defect centers and new energy levels by the dopant ions within the host material. ias.ac.in These new energy states provide pathways for radiative transitions that are not present in the undoped material, resulting in photoluminescence or electroluminescence. researchgate.net For example, neodymium-doped gallium sulfide exhibits distinct thermoluminescence, a phenomenon where the material emits light when heated after being exposed to radiation. acs.org Sulfide materials doped with rare earths like Eu²⁺ are particularly noted for their ability to produce emissions across the visible spectrum, a property valuable for applications such as color conversion phosphors in LEDs. researchgate.net
Rare Earth Element Doping
Intrinsic Defect Studies and Control
Intrinsic defects, which are disruptions in the crystal lattice involving the native atoms of the compound, play a crucial role in the properties of this compound. These include missing atoms (vacancies) and deviations from the ideal elemental ratio (non-stoichiometry).
Gallium vacancies (VGa) are a significant intrinsic defect in this compound. The crystal structure of monoclinic Ga2S3 is characterized by an ordered distribution of these gallium vacancies. researchgate.net Theoretical studies based on first-principles calculations investigate the interaction between adjacent gallium vacancy defects. researchgate.net These investigations show that when the localized areas of two Ga vacancy defects overlap, a tangible interaction occurs that can affect the magnetic and electronic properties of the material. researchgate.net The presence and arrangement of these vacancies are fundamental to the material's crystallographic and electronic identity.
Non-stoichiometric compounds are those in which the elemental composition cannot be described by a simple ratio of integers, often due to an excess or deficiency of atoms in the crystal lattice. researchgate.netwikipedia.org In this compound, deviations from the ideal Ga:S ratio of 2:3 can occur. For example, during atomic layer deposition of gallium sulfide films, the resulting sulfur-to-gallium (S/Ga) ratio was found to vary between 1.0 and 1.2 at temperatures from 125–200 °C, and decreased to 0.75 at 225 °C, indicating a non-stoichiometric GaSx material. acs.org This departure from stoichiometry is intrinsically linked to the presence of defects, such as vacancies. wikipedia.org Such defects can significantly alter the material's properties, including its electrical conductivity and optical behavior. wikipedia.orgfrontiersin.org
Interactive Data Table: Properties of Non-Stoichiometric GaSx Films
This table summarizes the properties of non-stoichiometric gallium sulfide (GaSx) films grown via Atomic Layer Deposition at different temperatures, based on experimental findings. acs.org
| Deposition Temperature (°C) | Growth per Cycle (Å/cycle) | S/Ga Ratio | Refractive Index |
| 125 | ~1.0 | 1.0 - 1.2 | ~1.8 |
| 200 | - | 1.0 - 1.2 | - |
| 225 | ~0.5 | 0.75 | ~2.5 |
Influence of Crystal Dispersion and Mechanical Processes
The properties and growth of this compound crystals are significantly influenced by mechanical stresses and the dispersion of defects. Mechanical stress applied during crystal growth can lead to a reduction in the growth rate. dtic.milresearchgate.net This phenomenon is attributed to the influence of the applied stress on the surface-free energy of the crystal, which affects both the nucleation of growth steps and their migration across the crystal surface. researchgate.netresearchgate.net Studies on various crystalline materials show that tensile strain can reduce the growth rate, with high strain conditions potentially leading to zero growth. dtic.mil The degree of this reduction is highly dependent on the mechanical properties (brittle vs. plastic nature) of the material. dtic.mil
Growth rate dispersion, where crystals of the same material exhibit a wide range of growth rates under identical conditions, can arise from a competition between stress-induced growth reduction and dislocation-enhanced growth. dtic.milresearchgate.net In developing particles, stress is the dominant factor at very small sizes, while the influence of dislocations becomes more significant as the particle grows. dtic.mil The growth of faceted pores within a crystal can also be driven by mechanical stress, which causes the diffusion of excess vacancies to the pores. rsc.org
Furthermore, doping can introduce strain into the crystal lattice, which in turn affects the material's properties. mdpi.com The mechanical characteristics of gallium sulfide (GaS) crystals, which have a hexagonal structure, have been investigated using micro- and nanoindentation techniques. researchgate.net The processing history and the degree of crystallinity, which can be affected by mechanical and thermal stresses, can significantly influence the mechanical properties of sulfide-based composites. mdpi.com
Electronic Traps and Capture States
Defects within the crystal lattice of this compound are a primary source of electronic traps and capture states, which significantly impact the material's electronic and optical properties. Thermoluminescence (TL) experiments on Ga2S3 crystals have been used to obtain information about these trapping parameters. researchgate.net Such studies on (Ga2Se3)x – (Ga2S3)1-x mixed crystals revealed that traps can have a quasi-continuous distribution within the band gap. researchgate.net
Key defects responsible for creating trap states include vacancies of the constituent elements, such as gallium vacancies (VGa) and sulfur vacancies (VS). journal-spqeo.org.uaresearchgate.net In studies on GaS single crystals, irradiation was found to create shallow acceptor capture levels. journal-spqeo.org.ua The formation of bivacancies, such as [VGa, VS], can lead to the quenching of photosensitivity and luminescence. journal-spqeo.org.ua The red emission observed in β-Ga2S3 has been attributed to deep donor-to-acceptor transitions involving sulfur and gallium vacancies. ucy.ac.cyaip.org Gallium vacancies, in particular, are thought to create acceptor-like centers located above the valence band. researchgate.net
Research on Ga2S3 single crystals has identified specific electron traps located at energies of 0.17 eV, 0.45 eV, and 0.56 eV below the conduction band. researchgate.net In gallium oxide (Ga2O3), a related wide-bandgap material, deep traps are known to be formed by structural defects and impurities, and they can be classified as majority (electron) or minority (hole) traps. mdpi.com The capture of charge carriers by these traps is a critical process; for instance, negative capacitance effects observed in some Ga2S3-based devices have been attributed to the non-radiative recombination of injected carriers into trap levels associated with defects or the capture-emission process between multilevels. chalcogen.ro
Table 1: Identified Electronic Trap States in Gallium Sulfide and Related Compounds
| Trap Energy Level | Position Relative to Band Edge | Probable Origin | Host Material | Citation |
|---|---|---|---|---|
| 0.17 eV | Below Conduction Band | Electron Trap | Ga2S3 | researchgate.net |
| 0.45 eV | Below Conduction Band | Electron Trap | Ga2S3 | researchgate.net |
| 0.56 eV | Below Conduction Band | Electron Trap | Ga2S3 | researchgate.net |
| 0.23 eV | Above Valence Band | Shallow Acceptor (Hole Trap) | GaS | journal-spqeo.org.ua |
| 0.40 eV | Above Valence Band | Hole Trapping Level | GaS | journal-spqeo.org.ua |
| ~0.4 eV | Above Valence Band | Acceptor-like Center (Ga-vacancy) | a-Ga2S3 | researchgate.net |
P-type Doping Investigations and Mechanisms
Achieving stable and efficient p-type conductivity in wide-bandgap semiconductors like this compound is a significant challenge but is crucial for the fabrication of bipolar electronic devices. Investigations into undoped gallium oxide (β-Ga2O3), a material with similar challenges, suggest that native point defects like gallium vacancies can act as acceptors, potentially leading to p-type conductivity. researchgate.net The ionization energy for these native acceptors in β-Ga2O3 was measured to be around 1.1 eV. researchgate.net
For intentional doping, nitrogen has been explored as a promising candidate to create p-type conductivity in Ga-based compounds due to its atomic size being similar to oxygen, which is analogous to sulfur in sulfides. researchgate.netmyu-group.co.jp Theoretical and experimental work on β-Ga2O3 has shown that introducing nitrogen via reactive sputtering can shift the conductivity from n-type to p-type. myu-group.co.jp The mechanism for p-type conductivity involves the dopant creating holes that act as charge carriers. rsc.org First-principles calculations for gallium sulfide (GaS) monolayers have systematically investigated various dopants and found that nitrogen (N) is the most promising candidate for achieving p-type doping when substituted at a sulfur (S) site. researchgate.net
Other strategies include doping with elements like zinc (Zn) or magnesium (Mg). researchgate.net In β-Ga2O3, Zn doping has been shown to significantly increase conductivity and result in stable room-temperature p-type behavior, with defect complexes such as VO.++ − ZnGa.− proposed as the responsible shallow acceptors. The modification of β-Ga2O3 surfaces with gold nanoparticles has also been reported to induce an inversion from n-type to p-type conductivity at the surface. mdpi.com
Table 2: Summary of P-type Doping Investigations in Gallium Sulfide and Analogous Compounds
| Dopant/Method | Host Material | Key Finding | Mechanism/Proposed Acceptor | Citation |
|---|---|---|---|---|
| Nitrogen (N) | GaS monolayer | Identified as the most promising p-type dopant at the S site. | Substitutional doping creating hole carriers. | researchgate.net |
| Nitrogen (N) | β-Ga2O3 | Achieved stable p-type conductivity. | N substitution for O; low activation energy. | myu-group.co.jprsc.org |
| Zinc (Zn) | β-Ga2O3 | Increased p-type conductivity by three orders of magnitude. | VO.++ − ZnGa.− defect complex. | |
| Gallium Vacancy (VGa) | β-Ga2O3 | Identified as a possible native acceptor. | Native point defect. | researchgate.net |
| Au Nanoparticles | β-Ga2O3 | Induced p-type inversion layer at the surface. | Formation of a surface depletion region. | mdpi.com |
Surface Adsorbates and Interface Traps
The surface of this compound is highly reactive and prone to interactions with the ambient environment, leading to the formation of surface adsorbates and interface traps that can dominate the material's electronic and catalytic properties. Exposure of gallium sulfide surfaces to ambient conditions can lead to the formation of a self-assembled nanoscale oxide skin. researchgate.net This native oxide layer can stabilize the surface and, in some cases, enhance catalytic properties by providing additional active sites. researchgate.net However, such surface layers can also introduce a high density of trap states. acs.org
Water is a common and significant adsorbate. Studies on layered sodium gallium sulfide (NaGaS2) have shown an unusual ability to trap atmospheric water, leading to a reversible structural transformation upon hydration. acs.orgacs.org Density functional theory (DFT) calculations indicated that this hydration process is spontaneous and energetically favorable. acs.org The adsorption of water molecules onto semiconductor surfaces like Ga2O3 is driven by interactions where the water molecule can act as both a Lewis acid and a Lewis base, forming bonds with surface gallium and oxygen atoms. rsc.org This interaction can activate the adsorbed water molecule. rsc.org
Surface defects, particularly sulfur vacancies, play a critical role in the interaction with adsorbates. researchgate.net While the energy barrier for water dissociation on a pristine GaS surface is high, the presence of surface sulfur vacancies can significantly reduce this barrier, making the defective surface an efficient catalyst. researchgate.net The presence of adsorbates like oxygen can increase the work function of GaS layers due to charge transfer from the GaS to the adsorbed molecule. frontiersin.org The passivation of surface traps is a key challenge; models focusing solely on the formation of bulk As2S3 or Ga2S3 layers on related GaAs surfaces have been found inadequate to fully describe the passivation behavior, suggesting the critical role is played by the direct chemical bonding of passivating agents to the specific trap sites. aip.org The capture of charge carriers by surface states at interfaces, such as a metal/Ga2O3 contact, is a significant process that can influence device performance. mdpi.com
Table 3: Mentioned Compounds and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| This compound (Ga2S3) | 165983 |
| Gallium | 5360835 |
| Sulfide | 29109 |
| Nitrogen | 947 |
| Water | 962 |
| Indium | 935 |
Future Research Directions and Unexplored Avenues for Digallium Sulfide
Advanced Heterostructure Design
The ability to create van der Waals heterostructures by stacking different 2D materials offers a powerful platform for designing novel devices. For Ga2S3, future research in this area should include:
Novel Heterojunctions: Exploring combinations of 2D Ga2S3 with other materials like graphene, transition metal dichalcogenides (TMDs), and other 2D semiconductors can lead to unique electronic and optoelectronic properties. researchgate.netacs.orgmdpi.com For example, a Ga2S3/g-C3N4 heterojunction has shown enhanced photocatalytic activity. researchgate.net
Magnetoelectric Coupling: The integration of 2D Ga2S3 with ferromagnetic materials in heterostructures, such as NiCl2/Ga2S3, presents an exciting avenue for exploring magnetoelectric coupling. x-mol.netaip.org This could enable the electrical control of magnetic states, a key component for future spintronic devices. x-mol.netaip.org
Device Applications: Designing and fabricating advanced electronic and optoelectronic devices based on Ga2S3 heterostructures, such as photodetectors, transistors, and sensors, will be a major focus. acs.orgacs.org The unique band alignments and interfacial effects in these heterostructures could lead to devices with superior performance.
Optimization of Growth Methods for High-Quality Samples
The quality of Ga2S3 samples is a critical factor that dictates their performance in any application. Future efforts should be directed towards:
Chemical Vapor Deposition (CVD): While CVD has been successfully used to grow 2D GaS from a Ga2S3 precursor, further refinement is needed to achieve large-scale, uniform, and defect-free films. nih.govacs.org This includes optimizing parameters like growth temperature, precursor flow rates, and substrate choice. acs.orgnih.gov
Atomic Layer Deposition (ALD): ALD offers precise thickness control at the atomic level, making it an attractive method for depositing uniform and conformal Ga2S3 films. acs.orgresearchgate.net However, current ALD processes often result in amorphous films. acs.orgresearchgate.net Future research should focus on developing ALD processes that yield crystalline Ga2S3, potentially through techniques like plasma-enhanced ALD (PE-ALD). researchgate.netugent.be
Phase-Controlled Synthesis: Developing methods to selectively grow specific polymorphs of Ga2S3 is crucial for harnessing their unique properties. nih.gov This could be achieved by carefully controlling growth conditions, such as temperature, during synthesis. nih.gov
Deeper Understanding of Pressure-Induced Phenomena
High-pressure studies have revealed fascinating phase transitions and emergent properties in Ga2S3. Further investigation in this area could uncover new states of matter and functionalities:
Phase Transitions: Detailed studies of the pressure-induced phase transitions in Ga2S3, such as the transition from the α' to the β' phase, are needed. acs.orgupv.es Understanding the structural evolution and the underlying mechanisms will be key. acs.orgupv.es
Metastable Phases: The discovery of new, metastable phases of Ga2S3 upon decompression from high pressure opens up possibilities for synthesizing novel materials with unique properties at ambient conditions. acs.org Characterizing the structure and properties of these pressure-induced phases is a critical research direction. acs.org
Theoretical Modeling: Advanced theoretical calculations, such as density functional theory (DFT), are essential to complement experimental studies and provide a deeper understanding of the electronic and vibrational properties of Ga2S3 under pressure. acs.orgupv.es
Novel Catalytic Applications
The unique electronic structure of Ga2S3 makes it a promising candidate for various catalytic applications. Future research should explore:
Photocatalysis: Ga2S3-based materials, particularly in the form of 2D heterostructures, have shown potential for photocatalytic applications, such as water splitting and the degradation of organic pollutants. researchgate.netmdpi.comdntb.gov.ua Further research should focus on enhancing their efficiency and stability.
Electrocatalysis: The potential of Ga2S3 as an electrocatalyst for reactions like the hydrogen evolution reaction (HER) and oxygen evolution reaction (OER) should be investigated.
Industrial Catalysis: Exploring the use of Ga2S3 as a catalyst in various industrial chemical reactions is another promising avenue. heegermaterials.com
Ferroelectric and Pyroelectric Applications
Recent theoretical and experimental findings suggest that Ga2S3 possesses ferroelectric and pyroelectric properties, opening up new avenues for electronic applications. acs.orgupv.es Future research should focus on:
Ferroelectric Switching: Demonstrating and understanding the mechanisms of ferroelectric switching in Ga2S3 is a primary goal. This includes investigating the energy barriers for polarization reversal and exploring ways to reduce them. rsc.org
Device Integration: The integration of ferroelectric Ga2S3 into non-volatile memory devices, sensors, and actuators is a key area for future development.
Pyroelectric Energy Harvesting: The pyroelectric effect in Ga2S3 could be harnessed for thermal energy harvesting and infrared sensing applications. acs.orgupv.es
Thermoelectric and Energy Conversion Systems
Thermoelectric materials can directly convert heat into electrical energy and vice versa. While research on the thermoelectric properties of Ga2S3 is still in its early stages, it presents a compelling area for future exploration.
Thermoelectric Figure of Merit: A key focus will be on enhancing the thermoelectric figure of merit (ZT) of Ga2S3. This will involve strategies to increase the power factor (a combination of electrical conductivity and the Seebeck coefficient) and reduce the thermal conductivity. researchgate.netnih.gov
Doping and Alloying: Investigating the effects of doping and alloying on the thermoelectric properties of Ga2S3 could be a fruitful approach to optimize its performance.
Nanostructuring: Introducing nanostructures, such as nanoparticles or nanowires, can effectively scatter phonons and reduce thermal conductivity, thereby improving the ZT value.
Energy Storage: The potential of Ga2S3 in energy storage systems, such as solid-state batteries, is an emerging area of interest. researchgate.net Its properties as a solid electrolyte or as an electrode material warrant further investigation.
Q & A
Q. What are the established methods for synthesizing high-purity digallium sulfide (Ga₂S₃), and how can researchers optimize these procedures for specific experimental needs?
- Methodological Answer : Ga₂S₃ synthesis typically involves direct reaction of gallium and sulfur at high temperatures (e.g., 800–1000°C in evacuated quartz ampoules). Optimization requires controlling stoichiometric ratios, heating/cooling rates, and inert atmospheres to minimize oxidation. For reproducibility, document procedural variables (e.g., precursor purity, reaction time) and validate outcomes via X-ray diffraction (XRD) and energy-dispersive X-ray spectroscopy (EDS) .
- Key Considerations :
- Use controlled cooling to avoid phase segregation.
- Purity validation should include elemental analysis and Rietveld refinement of XRD patterns .
Q. How should researchers approach the structural characterization of Ga₂S₃ to ensure accurate determination of its crystallographic parameters?
Q. What are the key thermodynamic and electronic properties of Ga₂S₃ that are critical for foundational material studies?
- Methodological Answer : Key properties include:
- Bandgap : ~2.4–3.1 eV (direct, temperature-dependent). Measure via UV-Vis spectroscopy and Tauc plot analysis.
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify phase transitions above 800°C.
- Carrier Mobility : Hall effect measurements under controlled doping (e.g., Zn or Se) .
Advanced Research Questions
Q. What strategies can be employed to resolve discrepancies in reported bandgap values of Ga₂S₃ across different experimental studies?
- Methodological Answer : Discrepancies often arise from sample purity, measurement techniques (e.g., optical vs. electrical bandgap), or surface defects. Strategies:
Q. How can advanced computational modeling techniques enhance the understanding of defect states in Ga₂S₃ crystals?
- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., HSE06) can model defect formation energies and electronic states. Pair with experimental data (photoluminescence, deep-level transient spectroscopy) to validate predicted mid-gap states. Use ab initio molecular dynamics to simulate thermal stability of defects .
Q. What experimental considerations are necessary when investigating the dopant incorporation efficiency in Ga₂S₃ for optoelectronic applications?
- Methodological Answer :
- Doping Method : Use chemical vapor transport (CVT) or flux growth for uniform dopant distribution.
- Characterization : Secondary ion mass spectrometry (SIMS) for dopant concentration profiling.
- Efficiency Metrics : Correlate dopant levels with carrier concentration (Hall effect) and optical response (photoconductivity).
- Control Experiments : Compare undoped vs. doped samples to isolate dopant effects .
Guidance for Addressing Methodological Challenges
- Reproducibility : Follow standardized reporting guidelines for experimental procedures, including raw data deposition in supplementary materials .
- Data Contradictions : Conduct meta-analyses of literature data, identifying common confounding variables (e.g., synthesis environment, measurement calibration) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
